molecular formula C8H5F3O3 B1358651 4-Methoxy-2,3,5-trifluorobenzoic acid CAS No. 1003709-67-8

4-Methoxy-2,3,5-trifluorobenzoic acid

Cat. No.: B1358651
CAS No.: 1003709-67-8
M. Wt: 206.12 g/mol
InChI Key: SGQBBRRGMRJQPE-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,5-trifluorobenzoic acid is a useful research compound. Its molecular formula is C8H5F3O3 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5-trifluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQBBRRGMRJQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625496
Record name 2,3,5-Trifluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-67-8
Record name 2,3,5-Trifluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route based on established chemical principles and provides expected characterization data.

Physicochemical Properties

This compound is a trifluorinated derivative of anisic acid. The strategic placement of fluorine atoms and the methoxy group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules and advanced materials.

PropertyValue
CAS Number 1003709-67-8
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone (predicted)

Synthesis Pathway

Synthesis_Pathway A 1,2,3,5-Tetrafluorobenzene B Intermediate Lithiated Species A->B 1. n-BuLi, THF, -78 °C C 1-Methoxy-2,3,5-trifluorobenzene B->C 2. CH₃I D Intermediate Lithiated Species C->D 1. n-BuLi, THF, -78 °C E This compound D->E 2. CO₂ (s) 3. H₃O⁺

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis and the subsequent characterization of this compound.

Synthesis of 1-Methoxy-2,3,5-trifluorobenzene
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Starting Material: 1,2,3,5-Tetrafluorobenzene is dissolved in the THF and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Methylation: Iodomethane (CH₃I) is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 1-Methoxy-2,3,5-trifluorobenzene.

Synthesis of this compound
  • Reaction Setup: A similar flame-dried, three-necked round-bottom flask is charged with anhydrous THF and 1-Methoxy-2,3,5-trifluorobenzene.

  • Lithiation: The solution is cooled to -78 °C, and n-BuLi in hexanes is added dropwise. The reaction is stirred at this temperature for 2-3 hours.

  • Carboxylation: The reaction mixture is poured over freshly crushed dry ice (solid CO₂) and allowed to warm to room temperature.

  • Work-up: The reaction mixture is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid (HCl) to precipitate the product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Characterization Workflow

The following workflow outlines the standard procedures for the structural elucidation and purity assessment of the synthesized this compound.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS MP Melting Point Analysis Start->MP Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity MP->Purity Final Characterized Compound Purity->Final

Caption: Standard workflow for the characterization of the final product.

Spectroscopic and Analytical Data (Predicted)

The following tables summarize the expected spectroscopic and analytical data for this compound.

NMR Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.0-7.5m-Ar-H
~3.9s--OCH
~11-13br s--COOH
¹³C NMR ~165s-C =O
~150-160 (d)d¹JCFC -F
~140-150 (d)d¹JCFC -F
~135-145 (d)d¹JCFC -F
~120-130s-C -COOH
~110-120 (d)d²JCF or ³JCFC -H
~100-110s-C -OCH₃
~55-60s--OC H₃
¹⁹F NMR -120 to -150m-Ar-F
-130 to -160m-Ar-F
-140 to -170m-Ar-F

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Actual values may vary depending on the solvent and other experimental conditions.

IR Spectroscopy
Wavenumber (cm⁻¹)Vibration
2500-3300 (broad)O-H stretch (carboxylic acid)
2950-3050C-H stretch (aromatic)
2850-2960C-H stretch (methoxy)
1680-1710C=O stretch (carboxylic acid)
1500-1600C=C stretch (aromatic ring)
1200-1300C-O stretch (ether)
1000-1150C-F stretch
Mass Spectrometry
Ionm/z (calculated)
[M]⁺206.02
[M-OH]⁺189.02
[M-COOH]⁺161.02

This technical guide serves as a comprehensive resource for the synthesis and characterization of this compound. The provided protocols and data are based on established chemical principles and are intended to guide researchers in their experimental work. For accurate and reliable results, all experiments should be conducted by trained personnel in a well-equipped laboratory.

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxy-2,3,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-2,3,5-trifluorobenzoic acid, a significant fluorinated aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural and chemical characteristics of the compound, presents a framework for its empirical analysis, and details the experimental protocols for determining its key physicochemical parameters.

Compound Profile

This compound is a substituted aromatic carboxylic acid. The presence of three electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring is expected to significantly influence its acidity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1003709-67-8[1][2][3]

  • Molecular Formula: C₈H₅F₃O₃[1]

  • Molecular Weight: 206.12 g/mol [1][4]

Physicochemical Data Summary

PropertyValue
Melting Point (°C) Data not available
Boiling Point (°C) Data not available
pKa Data not available
Aqueous Solubility (mg/L) Data not available
LogP (Octanol-Water Partition Coefficient) Data not available
Molecular Formula C₈H₅F₃O₃
Molecular Weight ( g/mol ) 206.12

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[5] A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus [5][6][7][8]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated.[5][8]

  • Measurement: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For drug development, pKa is a critical parameter as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Methodology: Potentiometric Titration [9][10][11]

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol, to create a solution of known concentration (e.g., 1 mM).[10] The solution is made acidic (pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[10]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[9][10]

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.[9][10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, the point of the steepest slope on the curve, is identified. The pKa is the pH at which half of the acid has been neutralized.

Aqueous Solubility Determination

Solubility is a key factor in drug bioavailability and formulation.

Methodology: Shake-Flask Method [12][13][14][15]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is expressed in units of mass per volume (e.g., mg/L).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method with ¹⁹F NMR Analysis [16][17][18][19]

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol/water mixture. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.[16][19]

  • Equilibration and Separation: The mixture is allowed to stand until the two phases are clearly separated.[16][17][18]

  • Sample Analysis: A precise aliquot is taken from both the n-octanol and the aqueous layers.[16][17] The concentration of the compound in each phase is determined using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which is particularly suitable for fluorinated compounds.[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of an aromatic carboxylic acid like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint pKa pKa Determination Characterization->pKa Solubility Aqueous Solubility Determination Characterization->Solubility LogP LogP Determination Characterization->LogP Analysis Data Analysis and Calculation MeltingPoint->Analysis pKa->Analysis Solubility->Analysis LogP->Analysis Report Technical Report Generation Analysis->Report

References

An In-depth Technical Guide to 4-Methoxy-2,3,5-trifluorobenzoic acid (CAS number 1003709-67-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,5-trifluorobenzoic acid, with the CAS number 1003709-67-8, is a fluorinated aromatic carboxylic acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by fluorine substitution, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, and outlines a putative synthesis protocol based on related compounds. Due to the limited publicly available data for this specific molecule, this guide also incorporates information on structurally similar compounds to provide a broader context for its potential applications and characteristics.

Chemical and Physical Properties

Detailed experimental data for this compound is scarce in the public domain. The following table summarizes the basic information available from chemical suppliers and safety data sheets.

PropertyValueSource
CAS Number 1003709-67-8Chemical Supplier
Molecular Formula C₈H₅F₃O₃Chemical Supplier
Molecular Weight 206.12 g/mol Calculated
Appearance White to off-white solid (presumed)General observation for similar compounds
Purity ≥99%Chemical Supplier
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.Inferred from related structures

Spectroscopic Data

Table 2: Predicted Spectroscopic Data Ranges

Spectrum TypeFunctional GroupPredicted Chemical Shift / Frequency Range
¹H NMR -COOHδ 10-13 ppm (broad singlet)
Aromatic-Hδ 6.5-8.0 ppm (multiplet)
-OCH₃δ 3.8-4.2 ppm (singlet)
¹³C NMR -C=O (acid)δ 165-175 ppm
Aromatic C-Fδ 140-165 ppm (with C-F coupling)
Aromatic C-Oδ 150-160 ppm
Aromatic C-H/C-Cδ 110-140 ppm
-OCH₃δ 55-65 ppm
IR Spectroscopy O-H stretch (acid)3300-2500 cm⁻¹ (broad)
C=O stretch (acid)1710-1680 cm⁻¹
C-F stretch1300-1100 cm⁻¹
C-O stretch (ether)1275-1200 cm⁻¹ and 1075-1020 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 206.0191

Synthesis Methodology

A detailed, experimentally verified synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related fluorinated and methoxy-substituted benzoic acids. A common strategy involves the nucleophilic aromatic substitution of a fluorine atom with a methoxy group on a polyfluorinated benzoic acid derivative.

A potential starting material could be 2,3,4,5-tetrafluorobenzoic acid. The reaction would involve selective methoxylation at the 4-position.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

Materials:

  • 2,3,4,5-tetrafluorobenzoic acid

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) in anhydrous methanol.

  • Methoxylation: To the stirred solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature. The reaction mixture may be heated to reflux to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting residue in water and acidify the aqueous solution to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Proposed Synthesis Workflow Diagram

G A 2,3,4,5-Tetrafluorobenzoic Acid B Dissolve in Methanol A->B C Add Sodium Methoxide B->C D Reaction (e.g., Reflux) C->D E Solvent Removal D->E F Aqueous Work-up & Acidification E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (Recrystallization/Chromatography) H->I J This compound I->J

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs suggest potential utility as a building block in medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a common strategy to improve their pharmacological properties.[1] The trifluorinated phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism. The methoxy group can also play a role in modulating the electronic properties and binding interactions of a molecule.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules targeting a variety of biological pathways. Fluorinated benzoic acids are known to be precursors for various therapeutic agents.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is classified as a hazardous substance.

  • Hazard Classifications:

    • Skin corrosion/irritation (Category 2)

    • Serious eye damage/eye irritation (Category 2A)

    • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. However, there is a significant lack of publicly available data regarding its synthesis, characterization, and biological activity. The information presented in this guide is based on limited supplier data and inferences drawn from structurally related compounds.

Further research is required to fully characterize this molecule and explore its potential as a building block for novel pharmaceuticals and other advanced materials. The development of a reliable synthetic protocol and the comprehensive analysis of its spectroscopic and physicochemical properties would be the first essential steps in unlocking its potential.

References

Spectroscopic and Analytical Profile of 4-Methoxy-2,3,5-trifluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Methoxy-2,3,5-trifluorobenzoic acid (CAS Number: 1003709-67-8). Due to the limited availability of published experimental spectra for this specific isomer, this document serves to collate known information and provide general experimental protocols applicable to the analysis of this and related fluorinated benzoic acid derivatives.

Compound Identification

ParameterValue
IUPAC Name This compound
CAS Number 1003709-67-8
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
Chemical Structure Chemical Structure of this compound

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.

Expected ¹H NMR Spectral Data:

AssignmentExpected Chemical Shift (δ) in ppmMultiplicity
-COOH10.0 - 13.0Singlet (broad)
Ar-H6.5 - 7.5Doublet of doublets (or more complex)
-OCH₃3.8 - 4.2Singlet

Expected ¹³C NMR Spectral Data:

AssignmentExpected Chemical Shift (δ) in ppm
C=O165 - 175
Ar-C (ipso, attached to -COOH)120 - 130
Ar-C (ipso, attached to -OCH₃)155 - 165
Ar-C (attached to F)140 - 160 (with C-F coupling)
Ar-C100 - 120 (with C-F coupling)
-OCH₃55 - 65

Expected ¹⁹F NMR Spectral Data: A ¹⁹F NMR spectrum is noted in some databases for "2,3,5-TRIFLUORO-4-METHOXY-BENZOIC-ACID," though the spectral data itself is not publicly accessible. The three fluorine atoms would each produce a distinct signal, with chemical shifts and coupling constants influenced by their positions relative to each other and the methoxy and carboxylic acid groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic, -OCH₃)2850 - 2960Medium
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium-Strong
C-F stretch1100 - 1400Strong
C-O stretch (Ether & Carboxylic acid)1000 - 1300Strong
O-H bend (Carboxylic acid)920 - 950Medium, Broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/zAssignment
206[M]⁺ (Molecular ion)
189[M - OH]⁺
178[M - CO]⁺ or [M - C₂H₄]⁺ from methoxy
161[M - COOH]⁺
133[M - COOH - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for compounds such as this compound.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Transfer to NMR tube A->B C Place sample in NMR spectrometer (e.g., 400 MHz) B->C D Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences C->D E Fourier transform, phase correction, and baseline correction D->E F Integrate peaks and determine chemical shifts E->F

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy (ATR Method)

IR_Workflow A Place small amount of solid sample on ATR crystal B Record background spectrum A->B C Record sample spectrum B->C D Process data (baseline correction, peak picking) C->D

ATR-IR Spectroscopy Experimental Workflow
Mass Spectrometry (GC-MS)

MS_Workflow cluster_injection Sample Introduction cluster_separation_ionization Separation & Ionization cluster_analysis Mass Analysis A Dissolve sample in volatile solvent B Inject into Gas Chromatograph (GC) A->B C Separation on GC column B->C D Electron Ionization (EI, 70 eV) C->D E Separation of ions by mass-to-charge ratio (m/z) D->E F Detection and spectrum generation E->F

GC-MS Experimental Workflow

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression to confirm the structure of a molecule.

Analysis_Logic MS Mass Spectrometry (Provides Molecular Weight and Fragmentation) Structure Proposed Structure: This compound MS->Structure Confirms Molecular Formula IR Infrared Spectroscopy (Identifies Functional Groups) IR->Structure Confirms -COOH, Ar, -OCH₃, C-F NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Determines Connectivity and Chemical Environment) NMR->Structure Confirms Proton/Carbon/Fluorine Framework

Logical Flow of Spectroscopic Structure Elucidation

Conclusion

While a complete, experimentally verified set of spectroscopic data for this compound is not currently available in the public domain, this guide provides the expected spectral characteristics and standard analytical workflows. Researchers working with this compound are encouraged to perform their own analyses to confirm its identity and purity. The provided protocols offer a solid foundation for acquiring the necessary NMR, IR, and MS data to fully characterize this molecule.

Crystal Structure of 4-Methoxy-2,3,5-trifluorobenzoic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of 4-Methoxy-2,3,5-trifluorobenzoic acid and its derivatives. A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of experimentally determined crystal structures for this compound itself. This guide, therefore, focuses on providing a predictive analysis based on the known crystal structures of closely related fluorinated and methoxy-substituted benzoic acids. Furthermore, it outlines detailed experimental protocols for the synthesis, crystallization, and subsequent X-ray crystallographic analysis that would be required to determine the crystal structure of the title compound and its derivatives. This document is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science who are interested in the solid-state properties of this class of compounds.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. The substitution pattern of fluorine atoms and a methoxy group on the benzene ring is expected to significantly influence its molecular conformation, intermolecular interactions, and, consequently, its crystal packing. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling physicochemical properties such as solubility, melting point, stability, and bioavailability in drug development.

While the crystal structure of the parent 4-methoxybenzoic acid is well-characterized, and various fluorinated benzoic acids have been studied, the specific crystal structure of this compound remains undetermined. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its structural elucidation.

Predicted Crystallographic Properties and Comparative Analysis

In the absence of direct experimental data for this compound, we can infer its likely crystallographic properties by examining related structures. Typically, benzoic acid derivatives form centrosymmetric dimers in the solid state via hydrogen bonding between their carboxylic acid moieties. The presence of fluorine atoms and a methoxy group introduces the possibility of other significant intermolecular interactions, such as C—H···O, C—H···F, and halogen···halogen contacts, which will influence the overall crystal packing.

For comparative purposes, the crystallographic data for selected related compounds are summarized below.

Table 1: Crystallographic Data for Related Benzoic Acid Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
2,4,6-Trifluorobenzoic acidC₇H₃F₃O₂MonoclinicP2₁/c7.276913.79987.309790115.041904[1]
3,5-Difluorobenzoic acidC₇H₄F₂O₂MonoclinicP2₁/c3.76913.40014.0419093.78904[2]
4-Methoxybenzoic acidC₈H₈O₃MonoclinicP2₁/a16.944.0211.9990112.2904[3]

Experimental Protocols

This section details the necessary experimental procedures to determine the crystal structure of this compound and its derivatives.

Synthesis

A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of related polyfluorinated aromatic compounds. One potential pathway involves the nucleophilic substitution of a fluorine atom with a methoxy group from a suitable tetrafluorinated precursor, followed by functional group manipulation to yield the carboxylic acid.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Various crystallization techniques should be explored:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the following steps are undertaken for structure determination:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located from the difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of Workflows and Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow for crystal structure determination and the anticipated intermolecular interactions.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_output Final Output start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization crystal_selection Selection of High-Quality Single Crystal crystallization->crystal_selection data_collection Single-Crystal X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file data_tables Tables of Crystallographic Data validation->data_tables

Figure 1: Experimental workflow for the determination of the crystal structure of this compound.

intermolecular_interactions cluster_molecule This compound Monomer cluster_interactions Predicted Intermolecular Interactions COOH Carboxylic Acid (-COOH) H_bond O-H···O Hydrogen Bond (Dimer Formation) COOH->H_bond Primary Aryl Trifluoromethoxy- phenyl Ring pi_stack π-π Stacking Aryl->pi_stack Possible Methoxy Methoxy Group (-OCH3) CH_O C-H···O Interaction Methoxy->CH_O Secondary Fluorine Fluorine Atoms (-F) CH_F C-H···F Interaction Fluorine->CH_F Secondary Halogen_bond F···F/F···O Halogen Bonding Fluorine->Halogen_bond Secondary

Figure 2: Predicted intermolecular interactions in the crystal lattice of this compound.

Conclusion

While the definitive crystal structure of this compound is yet to be determined, this technical guide provides a solid foundation for its investigation. By leveraging comparative analysis of related compounds and outlining detailed experimental protocols, we anticipate that the structural elucidation of this molecule and its derivatives is readily achievable. The interplay of strong hydrogen bonding from the carboxylic acid groups and weaker interactions involving the fluorine and methoxy substituents is expected to result in a complex and interesting crystal packing. The determination of this structure will be a valuable contribution to the fields of crystal engineering and pharmaceutical sciences.

References

Solubility of 4-Methoxy-2,3,5-trifluorobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Methoxy-2,3,5-trifluorobenzoic acid in organic solvents. Due to the limited availability of specific experimental data for this compound, this document provides a comprehensive overview of the solubility of a closely related and well-studied analog, 4-Methoxybenzoic acid. This information serves as a valuable proxy for understanding the solubility characteristics of this compound, offering crucial insights for applications in pharmaceutical research, chemical synthesis, and formulation development.

Quantitative Solubility Data of 4-Methoxybenzoic Acid

The solubility of 4-Methoxybenzoic acid has been experimentally determined in a variety of common organic solvents. The following tables summarize the mole fraction solubility of 4-Methoxybenzoic acid at different temperatures, providing a basis for solvent selection and process design.

Table 1: Mole Fraction Solubility of 4-Methoxybenzoic Acid in Alcohols

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-Butanol
293.150.29760.24520.21580.19130.1945
298.150.33450.27640.24430.21730.2205
303.150.37520.31050.27550.24590.2489
308.150.41990.34790.30960.27730.2801
313.150.46890.38880.34690.31170.3143
318.150.52250.43360.38770.34940.3518
323.150.58090.48260.43230.39060.3929

Table 2: Mole Fraction Solubility of 4-Methoxybenzoic Acid in Other Organic Solvents

Temperature (K)AcetoneEthyl AcetateChloroformToluene
293.150.34510.23110.11720.0764
298.150.38210.26010.13650.0898
303.150.42230.29190.15850.1051
308.150.46590.32680.18350.1225
313.150.51320.36510.21190.1424
318.150.56440.40710.24410.1651
323.150.61980.45310.28050.1910

It is important to note that while 4-methoxybenzoic acid is a good structural analog, the presence of three fluorine atoms in this compound will influence its polarity, hydrogen bonding capabilities, and crystal lattice energy, thereby affecting its solubility. Generally, fluorination can either increase or decrease solubility depending on the specific solvent and the position of the fluorine atoms. Therefore, the provided data should be used as a preliminary guide, and experimental verification for the specific compound of interest is highly recommended.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of a solid compound in an organic solvent, based on the widely accepted shake-flask method.

2.1. Materials

  • Compound of interest (e.g., this compound)

  • High-purity organic solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the solid compound into a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 298.15 K, 310.15 K).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, two common methods can be used:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time to pellet the solid.

      • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial. It is important to pre-rinse the syringe and filter with a small amount of the saturated solution to minimize adsorption of the solute onto the filter material.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound of interest to accurately quantify the concentration in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of the compound in the selected solvent at the given temperature, typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess solid B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifugation or Filtration C->D E Dilute supernatant D->E F HPLC Analysis E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the Thermal Stability of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoic acids are a pivotal class of compounds in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms into the benzoic acid scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the thermal stability of these compounds is of paramount importance for safe handling, storage, processing, and for predicting their behavior under various manufacturing and application conditions. This technical guide provides a comprehensive overview of the thermal stability of monofluorinated benzoic acid isomers, presenting quantitative data, detailed experimental protocols, and an analysis of their decomposition pathways.

Thermal Stability Analysis: TGA and DSC Data

The thermal stability of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of decomposition temperatures, while DSC detects heat flow changes associated with thermal events like melting and decomposition.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for Monofluorinated Benzoic Acids

CompoundOnset of Decomposition (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Primary Weight Loss (%)Residue at 600°C (%)
2-Fluorobenzoic Acid> 150-Significant< 5%
3-Fluorobenzoic Acid~250 - 300[1]-Significant< 5%
4-Fluorobenzoic Acid--Significant< 5%

Note: The onset of decomposition for 2-fluorobenzoic acid is predicted to occur above its boiling point. For 3-fluorobenzoic acid, the predicted onset is based on a derivative, 3-fluorobenzoic acid, morpholide.[1] Specific experimental TGA data for all isomers is needed for a definitive comparison.

Table 2: Differential Scanning Calorimetry (DSC) Data for Monofluorinated Benzoic Acids

CompoundMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)
2-Fluorobenzoic Acid122 - 125[2]Varies with sample purity[2]
3-Fluorobenzoic Acid123[3]-
4-Fluorobenzoic Acid184[4]-

Note: The melting points are well-documented.[2][3][4] The enthalpy of fusion is dependent on the crystalline form and purity of the sample.

Thermal Decomposition Pathways

The primary thermal decomposition pathway for benzoic acids is decarboxylation, leading to the formation of a fluorinated benzene derivative and carbon dioxide. The reaction can proceed through different mechanisms, including ionic and free-radical pathways, depending on the reaction conditions. The presence and position of the electron-withdrawing fluorine atom can influence the stability of intermediates and thus the favored decomposition route.

A proposed general decomposition pathway involves the homolytic cleavage of the carboxylic acid group, generating an aryl radical which can then abstract a hydrogen atom to form the corresponding fluorobenzene.

cluster_main Thermal Decomposition of Fluorinated Benzoic Acid FBA Fluorinated Benzoic Acid Aryl_Radical Fluorophenyl Radical + CO2 + H• FBA->Aryl_Radical Heat (Δ) Fluorobenzene Fluorobenzene Aryl_Radical->Fluorobenzene Hydrogen Abstraction

Caption: General thermal decomposition pathway of a fluorinated benzoic acid.

The "ortho effect" in 2-fluorobenzoic acid, where the fluorine atom is in close proximity to the carboxylic acid group, may lead to a different decomposition mechanism or a lower decomposition temperature compared to the meta and para isomers due to potential intramolecular interactions.[5]

Experimental Protocols

To ensure accurate and reproducible data for the thermal stability of fluorinated benzoic acids, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss characteristics of the fluorinated benzoic acid sample.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the fluorinated benzoic acid sample into an inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment and prevent oxidation.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.

    • Identify the temperature of the maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition step and the final residue.

cluster_workflow TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg in inert pan) start->prep instrument Place in TGA Instrument prep->instrument purge Purge with Nitrogen (20-50 mL/min) instrument->purge temp_program Temperature Program (Ramp to 600°C at 10°C/min) purge->temp_program data_acq Data Acquisition (Weight vs. Temperature) temp_program->data_acq analysis Data Analysis (Tonset, Tmax, % Weight Loss) data_acq->analysis end End analysis->end

Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the fluorinated benzoic acid sample into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the melting point but below the expected decomposition temperature (e.g., 250°C) at a heating rate of 10°C/min.

    • Cool the sample back to 25°C at a rate of 10°C/min.

    • Perform a second heating scan under the same conditions to observe any changes in thermal behavior.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

    • Observe any exothermic peaks that may indicate decomposition.

cluster_workflow DSC Experimental Workflow start Start prep Sample Preparation (2-5 mg in sealed Al pan) start->prep instrument Place Sample & Reference in DSC prep->instrument purge Purge with Nitrogen (20-50 mL/min) instrument->purge temp_program Temperature Program (Heat-Cool-Heat Cycle) purge->temp_program data_acq Data Acquisition (Heat Flow vs. Temperature) temp_program->data_acq analysis Data Analysis (Tm, ΔHf, Exotherms) data_acq->analysis end End analysis->end

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of fluorinated benzoic acids is a critical parameter for their application in various scientific and industrial fields. While predictive data suggests decomposition temperatures are generally high, there is a clear need for more comprehensive experimental studies to provide definitive quantitative data for the different isomers. The position of the fluorine substituent is expected to influence the thermal stability and decomposition mechanism, with the ortho isomer potentially exhibiting unique behavior. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for researchers to generate reliable and comparable data, which is essential for advancing our understanding of these important fluorinated compounds.

References

"electronic properties of trifluorinated aromatic compounds"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Trifluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] Among fluorinated motifs, the trifluoromethyl (-CF3) group is particularly prominent due to its profound impact on the physicochemical properties of a parent molecule.[2] When appended to an aromatic ring, the -CF3 group exerts powerful electronic effects that can dramatically alter a compound's reactivity, metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] This guide provides a detailed examination of these electronic properties, their quantitative descriptors, and their practical implications, particularly in the context of drug design and development. We will explore the strong electron-withdrawing nature of the -CF3 group, its influence on acidity and molecular orbitals, and the experimental and computational methods used to characterize these effects.

Core Electronic Properties of the Trifluoromethyl Group

The unique electronic character of the -CF3 group stems from the high electronegativity of the three fluorine atoms, leading to a strong inductive electron-withdrawing effect (-I).[5][6] This effect significantly deactivates the aromatic ring towards electrophilic substitution and influences the electron distribution throughout the molecule.[3][7]

Inductive Effects and Quantitative Descriptors

The electron-withdrawing strength of a substituent on an aromatic ring is commonly quantified using Hammett (σ) and Taft (σ*) constants. The -CF3 group is characterized by large positive σ values, indicating its strong electron-withdrawing nature through inductive effects.[8] Unlike substituents with significant resonance effects, the π-effects of the -CF3 group are considered minor.[9]

Table 1: Hammett (σ) and Taft (σ) Substituent Constants for the Trifluoromethyl Group*

ConstantValueDescription
Hammett Constant (σ_m_) +0.43Quantifies the electronic effect from the meta position, primarily reflecting the inductive effect.[8]
Hammett Constant (σ_p_) +0.54Quantifies the electronic effect from the para position, including both inductive and resonance effects.[8]
Taft Steric Parameter (E_s_) -1.16Quantifies the steric bulk of the substituent.[10]
Influence on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the -CF3 group can significantly increase the acidity of nearby functional groups. For example, the pKa of phenols and anilines is lowered upon trifluoromethyl substitution because the electron-withdrawing group helps to stabilize the resulting conjugate base (phenoxide or anilinide anion).[11] This modulation of pKa is critical in drug design for optimizing compound solubility and interactions with biological targets.

Table 2: Aqueous pKa Values of Representative Trifluoromethyl-Substituted Compounds

CompoundpKa ValueReference CompoundpKa Value
3-(Trifluoromethyl)phenol9.08[12]Phenol~10.0[13]
3,5-Bis(trifluoromethyl)phenol8.03[12]Phenol~10.0[13]
4-(Trifluoromethyl)aniline~3.5 (Estimated)Aniline~4.6[14]
Dipole Moment

The introduction of a highly polar C-F bonds within the -CF3 group significantly impacts the overall molecular dipole moment.[15] The vector sum of the individual bond dipoles in a trifluoromethylated aromatic compound results in a net dipole moment that influences its solubility, crystal packing, and ability to engage in electrostatic interactions with biological targets.[3][5] For instance, the experimental dipole moment components for 1,2,4-trifluorobenzene are μa = 0.884 D and μb = 1.088 D.[16]

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule, including its reactivity and stability, can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17] The electron-withdrawing -CF3 group stabilizes both the HOMO and LUMO energy levels of an aromatic compound. This stabilization of the LUMO makes the aromatic ring more susceptible to nucleophilic attack, a property exploited in certain synthetic reactions.[18] The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule.[17]

Implications in Drug Discovery and Development

The electronic modifications induced by the -CF3 group are strategically leveraged by medicinal chemists to enhance the therapeutic potential of drug candidates.[19]

Enhancing Receptor-Ligand Interactions

The redistribution of electron density in the aromatic ring and the potential for the -CF3 group to act as a hydrogen bond acceptor can lead to stronger and more selective binding to protein targets.[3][5] The introduction of a -CF3 group has been shown to improve binding affinity by orders of magnitude in some cases.[20] These enhanced interactions can be due to favorable electrostatic interactions with the biological target.[3]

Improving Metabolic Stability

One of the most significant advantages of incorporating a -CF3 group is the enhancement of metabolic stability.[21] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[3][5] By replacing a metabolically labile methyl group or hydrogen atom with a -CF3 group, chemists can block common metabolic pathways, leading to a longer drug half-life and improved bioavailability.[21]

Table 3: Conceptual Comparison of Metabolic Stability for a Drug With and Without a -CF3 Group

ParameterDrug without -CF3 (e.g., -CH3)Drug with -CF3Rationale
Metabolic Pathway Susceptible to oxidationBlocked at the site of fluorinationThe C-F bond is highly resistant to enzymatic cleavage.[21]
Half-life (t½) in vitro ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[21]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[21]
Number of Metabolites Generally higherSignificantly reducedInhibiting a major metabolic pathway limits the formation of downstream metabolites.[21]
Modulating Pharmacokinetic Properties

The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a drug's ability to cross biological membranes, improving absorption and distribution.[3][22] This increased lipophilicity can facilitate penetration of the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[5] The strategic placement of -CF3 groups allows for the fine-tuning of a molecule's lipophilicity (logP) to achieve an optimal balance between permeability and aqueous solubility.[3]

G prop1 Strong Electron Withdrawal (-I Effect) profile1 Increased Binding Affinity prop1->profile1 profile2 Enhanced Metabolic Stability prop1->profile2 profile3 Improved Membrane Permeability prop1->profile3 prop2 Increased Acidity (Lower pKa) prop2->profile1 prop3 Altered Dipole Moment prop3->profile1 prop4 Lowered HOMO/LUMO Energies profile4 Better Oral Bioavailability profile2->profile4 profile3->profile4 compound Trifluoromethylated Aromatic Compound compound->prop1 compound->prop2 compound->prop3 compound->prop4

Caption: Logical relationship between the electronic properties of trifluorinated aromatic compounds and their improved pharmacological profiles in drug development.

Experimental and Computational Methodologies

Characterizing the electronic properties of novel trifluorinated aromatic compounds requires a combination of experimental and computational techniques.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[21]

  • Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[21]

  • Materials:

    • Test compound and positive control (e.g., a rapidly metabolized drug).

    • Pooled liver microsomes (e.g., human, rat).

    • NADPH regenerating system (Cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., cold acetonitrile with an internal standard).

    • 96-well plates, incubator, LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer and the microsomal solution. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and incubation conditions.

G start Start prep Prepare Microsome and Buffer Solution start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate add_compound Add Test Compound and NADPH to Initiate Reaction pre_incubate->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample at Various Time Points (t=0, 5, 15...) incubate->sample Repeat for each time point quench Quench Reaction with Cold Acetonitrile + IS sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLᵢₙₜ analyze->calculate end End calculate->end

Caption: Experimental workflow for a typical in vitro microsomal metabolic stability assay.

Computational Chemistry Workflow

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules before their synthesis.

  • Objective: To calculate electronic descriptors such as HOMO/LUMO energies, electrostatic potential, and dipole moment.

  • Software: Gaussian, Spartan, or other quantum chemistry packages.

  • Procedure:

    • Structure Input: Build the 3D structure of the trifluoromethylated aromatic compound.

    • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common method is the B3LYP functional with a basis set like 6-31G(d).[17]

    • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

    • Property Calculation: Using the optimized structure, perform a single-point energy calculation to derive electronic properties. This will output HOMO and LUMO energies, molecular orbital shapes, Mulliken charges, and the dipole moment.

  • Data Analysis:

    • Extract HOMO and LUMO energies to calculate the energy gap (E_gap = E_LUMO - E_HOMO).[23]

    • Visualize the electrostatic potential map to identify electron-rich and electron-poor regions of the molecule.[24]

    • Analyze the magnitude and vector of the dipole moment.

Conclusion

The trifluoromethyl group is a powerful substituent for modulating the electronic properties of aromatic compounds. Its strong electron-withdrawing nature, quantified by a high Hammett constant, leads to significant and predictable changes in acidity, metabolic stability, and molecular orbital energies.[3][8] For researchers in drug development, a thorough understanding of these electronic effects is crucial for the rational design of molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.[5] The strategic application of trifluoromethyl groups, guided by both experimental assays and computational predictions, will continue to be a vital tool in the creation of next-generation therapeutics.[22]

References

The Discovery of Novel Fluorinated Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into benzoic acid scaffolds represents a significant and ongoing endeavor in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered fluorinated benzoic acid derivatives with therapeutic potential as anti-inflammatory, anticancer, and antibacterial agents.

I. Synthesis of Novel Fluorinated Benzoic Acid Derivatives

The synthesis of novel fluorinated benzoic acid derivatives often involves multi-step processes, leveraging a variety of established and modern synthetic reactions. Key starting materials frequently include commercially available fluorinated benzoic acids, which are then elaborated through reactions such as amidation, esterification, and cross-coupling reactions.

A. General Synthetic Strategies

Common synthetic approaches to generate diverse libraries of fluorinated benzoic acid derivatives include:

  • Amide Coupling: The carboxylic acid moiety is activated (e.g., with a carbodiimide or by conversion to an acyl chloride) and reacted with a wide range of amines to form amide derivatives.

  • Esterification: Reaction of the benzoic acid with various alcohols under acidic conditions or using coupling agents yields ester derivatives.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing biphenyl derivatives by coupling a bromo- or iodo-substituted fluorinated benzoic acid with an arylboronic acid.[1][2][3][4][5]

  • Ullmann Condensation: This copper-catalyzed reaction is used to form C-N bonds, for example, by reacting a bromo-substituted fluorinated benzoic acid with an amine.

  • Sandmeyer Reaction: This reaction allows for the introduction of a fluorine atom onto an aromatic ring starting from an amino group, which is converted to a diazonium salt and then treated with a fluoride source.[6][7][8][9][10]

B. Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzoic Acid

A representative protocol for the synthesis of a key intermediate, 3-bromo-4-fluorobenzoic acid, is as follows:

  • Acetylation of Fluorobenzene: To a mixture of fluorobenzene (1 mol) and aluminum chloride (1.5 mol), acetyl chloride (1.05 mol) is added dropwise at 30-35°C. The mixture is then heated to 50-60°C for 1 hour.

  • Bromination: Bromine (1.5 mol) is added to the reaction mixture at 90-100°C, and the mixture is stirred for 1 hour at this temperature.

  • Work-up: The hot reaction mixture is poured onto ice. The precipitated product is filtered, washed with water, and then added to a technical-grade hypochlorite solution.

  • Oxidation and Purification: The mixture is stirred, warmed to approximately 65°C, and then cooled. The pH is adjusted to 2 with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 3-bromo-4-fluorobenzoic acid.

C. Experimental Workflow: General Synthesis and Evaluation

The overall process for the discovery and evaluation of novel fluorinated benzoic acid derivatives can be visualized as a structured workflow.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Starting Material (e.g., Fluorobenzoic Acid) Reaction Chemical Synthesis (e.g., Suzuki Coupling, Amidation) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis and evaluation of novel fluorinated benzoic acid derivatives.

II. Therapeutic Applications and Biological Activity

Novel fluorinated benzoic acid derivatives have shown significant promise in several therapeutic areas, primarily due to their ability to selectively interact with key biological targets.

A. Anti-inflammatory Activity: COX-2 Inhibition

A significant area of research has focused on the development of fluorinated benzoic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[11][12]

Mechanism of Action: COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is desirable to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] Fluorinated benzoic acid derivatives can bind to the active site of COX-2, preventing the synthesis of pro-inflammatory prostaglandins.[11]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 catalysis PGs Pro-inflammatory Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Fluorinated Benzoic Acid Derivative Inhibitor->COX2

Caption: Signaling pathway of COX-2 inhibition by fluorinated benzoic acid derivatives.

Quantitative Data: COX-2 Inhibitory Activity

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Reference Drug14.70.05294
Compound 12 Fluorinated Derivative12.40.049253.1
Compound 13 Fluorinated Derivative11.50.057201.8
Compound 14 Fluorinated Derivative11.60.054214.8

Data adapted from recent studies on novel COX-2 inhibitors.[11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

  • Enzyme Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, followed by serial dilutions.

  • Assay Reaction: In a 96-well plate, the enzyme solution is added, followed by the test compound dilutions. The plate is pre-incubated to allow for inhibitor binding.

  • Initiation and Measurement: A fluorometric probe and arachidonic acid are added to initiate the reaction. The fluorescence is measured kinetically, and the rate of reaction is determined.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control, and the IC50 value is determined using non-linear regression.

B. Anticancer Activity: Induction of Apoptosis

Several novel fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing programmed cell death, or apoptosis, in various cancer cell lines.[13][14][15]

Mechanism of Action: Many of these compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[14][16] This involves the modulation of the Bcl-2 family of proteins, leading to an increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[14][17][18][19][20][21] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, ultimately leading to cell death.[14][18][22]

G FBAD Fluorinated Benzoic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) FBAD->Bcl2 down-regulation Bax Bax (Pro-apoptotic) FBAD->Bax up-regulation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 (Initiator) CytC->Casp9 activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by fluorinated benzoic acid derivatives.

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)
Compound 14 MCF-7 (Breast)15.6
Compound 20f HepG2 (Liver)15.8
Compound 1 HCT116 (Colon)19.5
Compound 55b A549 (Lung)0.95

Data compiled from recent studies on novel anticancer agents.[15][23]

Experimental Protocol: Caspase-3/7 Activity Assay (Luminescent)

  • Cell Culture and Treatment: Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified duration.

  • Reagent Addition: A proluminescent caspase-3/7 substrate reagent is added to each well, which also lyses the cells.

  • Incubation: The plate is incubated at room temperature to allow for caspase cleavage of the substrate.

  • Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

  • Data Analysis: The data is normalized to a control, and the results are expressed as a fold-change in caspase activity.

C. Antibacterial Activity: FabI Inhibition

Fluorinated benzoic acid derivatives are also being explored as novel antibacterial agents that target the bacterial fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial survival.[24][25][26][27]

Mechanism of Action: A key enzyme in this pathway is enoyl-acyl carrier protein reductase (FabI), which catalyzes the final step in the fatty acid elongation cycle.[24][25][26] Fluorinated benzoic acid derivatives can act as inhibitors of FabI, blocking the synthesis of fatty acids required for building the bacterial cell membrane, ultimately leading to bacterial cell death.[24]

G Enoyl_ACP trans-2-Enoyl-ACP FabI FabI Enzyme Enoyl_ACP->FabI substrate Acyl_ACP Acyl-ACP FabI->Acyl_ACP catalysis FAS Fatty Acid Synthesis Acyl_ACP->FAS Inhibitor Fluorinated Benzoic Acid Derivative Inhibitor->FabI

Caption: Bacterial fatty acid synthesis (FAS-II) pathway and FabI inhibition.

Quantitative Data: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)
Compound 19 S. aureus0.5
Compound 24 S. aureus0.5
Compound 31 S. aureus0.5
Compound 10a E. coli0.18

MIC (Minimum Inhibitory Concentration) values from recent antibacterial studies.[28][29]

Experimental Protocol: FabI Inhibition Assay

  • Enzyme and Substrate Preparation: Purified FabI enzyme and its substrate (e.g., crotonoyl-CoA) are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: Test compounds are dissolved in DMSO and serially diluted.

  • Assay Reaction: The enzyme, inhibitor, and a cofactor (NADH or NADPH) are incubated together in a 96-well plate.

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm (due to NADH/NADPH oxidation) is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration to calculate the IC50 value.

III. Conclusion

The discovery of novel fluorinated benzoic acid derivatives continues to be a fertile area of research in drug development. The versatility of their synthesis and the ability to modulate their biological activity through subtle structural modifications make them a privileged scaffold for targeting a range of diseases. The detailed methodologies and quantitative data presented in this guide are intended to provide a valuable resource for researchers and scientists working to advance these promising compounds from the laboratory to the clinic. As our understanding of the molecular basis of disease deepens, the rational design of new generations of fluorinated benzoic acid derivatives holds the potential to address significant unmet medical needs.

References

An In-depth Technical Guide to 4-Methoxy-2,3,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,5-trifluorobenzoic acid, a fluorinated aromatic carboxylic acid, is a compound of interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a methoxy group and three fluorine atoms on the benzene ring, suggests potential applications in the development of novel pharmaceuticals and functional materials. The presence of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive literature review of this compound, including its chemical properties, and comparisons with its more extensively studied isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid. Due to the limited publicly available data on this compound, this guide also includes detailed experimental protocols for the synthesis of the related isomer to provide valuable context for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid, is presented below. This allows for a comparative understanding of how the substituent positions affect the compound's characteristics.

PropertyThis compound3-Methoxy-2,4,5-trifluorobenzoic acid
CAS Number 1003709-67-8[1][2][3][4][5]112811-65-1[6]
Molecular Formula C8H5F3O3[1][4][5]C8H5F3O3[6]
Molecular Weight 206.12 g/mol [1][4][5]206.12 g/mol [6]
IUPAC Name This compound2,4,5-Trifluoro-3-methoxybenzoic acid[6]
Synonyms Benzoic acid, 2,3,5-trifluoro-4-methoxy-[4]3-Methoxy-2,4,5-trifluorobenzoic acid
XLogP3-AA Not Available1.7[6]
Hydrogen Bond Donor Count Not Available1[6]
Hydrogen Bond Acceptor Count Not Available6[6]
Rotatable Bond Count Not Available2[6]
Exact Mass Not Available206.01907850 Da[6]
Topological Polar Surface Area Not Available46.5 Ų[6]
Heavy Atom Count Not Available14[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While detailed spectra for this compound are not widely published, some information is available for its isomer.

Spectroscopy This compound 3-Methoxy-2,4,5-trifluorobenzoic acid
¹⁹F NMR Data available but not detailed in public sources[7]Not readily available
¹³C NMR Not readily availableSpectrum available[8]
¹H NMR Not readily availableNot readily available
Mass Spectrometry Not readily availableNot readily available

Experimental Protocols

Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic acid

This method involves a multi-step process starting from a tetrafluorophthalimide.[9]

Step 1: Hydrolysis of Tetrafluorophthalimide

  • A tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., sodium hydroxide) to produce a mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.[9]

Step 2: Methylation

  • The mixture from Step 1 is reacted with a methylating agent, such as dimethyl sulfate, methyl chloride, or methyl iodide.[9] Dimethyl sulfate is noted as a preferred agent.[9]

  • The reaction is heated to a temperature ranging from room temperature to approximately 50°C.[9]

  • This step yields a mixture of 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide.[9]

Step 3: Acidification and Extraction

  • The products from Step 2 are reacted with an acid (e.g., sulfuric acid) to produce 4-methoxy-3,5,6-trifluorophthalic acid and 3-methoxy-2,4,5-trifluorobenzoic acid.[9]

  • The resulting compounds are extracted into an organic solvent such as methylene chloride, ethyl acetate, or diethyl ether, with ethyl acetate being preferred.[9]

  • The organic solvent is then evaporated to isolate the solid compounds.[9]

Step 4: Decarboxylation

  • The 4-methoxy-3,5,6-trifluorophthalic acid is reacted with a decarboxylating agent, such as dimethylsulfoxide (DMSO), to produce additional 3-methoxy-2,4,5-trifluorobenzoic acid.[9]

  • This reaction is carried out by heating the aqueous solution to a temperature of about 150°C to 180°C.[9] In one example, the reaction was heated to 150°C for 24 hours.[9]

Mandatory Visualizations

Hypothetical Synthesis Workflow for this compound

The following diagram illustrates a plausible, though hypothetical, synthetic route to this compound, based on established organic chemistry principles. This workflow has not been experimentally validated from the available literature.

Hypothetical Synthesis of this compound Start 2,3,4,5-Tetrafluorobenzoic acid Step2 Methoxylation (NaOCH3) Start->Step2 Nucleophilic Aromatic Substitution Step1 Nitration (HNO3, H2SO4) Intermediate1 2,3,5-Trifluoro-4-methoxy-6-nitrobenzoic acid Intermediate2 4-Hydroxy-2,3,5-trifluorobenzoic acid Step2->Intermediate2 Step3 Methylation (e.g., Dimethyl sulfate) Intermediate2->Step3 Product This compound Step3->Product Generalized Signaling Pathway for Drug Action Drug 4-Methoxy-2,3,5- trifluorobenzoic acid (or derivative) Receptor Cell Surface or Intracellular Receptor Drug->Receptor Binding SignalTransduction Signal Transduction Cascade (e.g., Kinase activation) Receptor->SignalTransduction Initiation TranscriptionFactor Transcription Factor Activation/Inhibition SignalTransduction->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Anti-inflammatory effect, Apoptosis) GeneExpression->CellularResponse

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-2,3,5-trifluorobenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Methoxy-2,3,5-trifluorobenzoic acid (CAS No. 1003709-67-8) is a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis. The presence of a trifluorinated benzene ring, a methoxy group, and a carboxylic acid moiety makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid and methoxy groups offer multiple sites for functionalization.

While specific documented applications and protocols for this compound are limited in publicly available literature, its structural similarity to other polyfluorinated benzoic acids used in the synthesis of bioactive compounds allows for the extrapolation of its potential uses. This document provides detailed application notes and protocols for two key potential applications: its use as a precursor for quinolone antibiotics and its application in nucleophilic aromatic substitution (SNAr) reactions.

Application 1: Intermediate in the Synthesis of Quinolone Antibiotics

The quinolone scaffold is a core component of a major class of antibacterial agents. Polyfluorinated benzoic acids are common starting materials for the construction of the quinolone ring system. This compound can be envisioned as a valuable precursor for novel quinolone derivatives, where the fluorine and methoxy substituents can modulate the pharmacological properties of the final compound.

A plausible synthetic route involves the conversion of the benzoic acid to a more reactive acyl chloride, followed by a Gould-Jacobs reaction with an appropriate aniline derivative and subsequent cyclization.

Proposed Synthetic Pathway for a Quinolone Core

quinolone_synthesis start This compound acyl_chloride 4-Methoxy-2,3,5-trifluorobenzoyl chloride start->acyl_chloride SOCl₂, reflux enamine Enamine Intermediate acyl_chloride->enamine Ethyl ethoxymethylenemalonate, Aniline derivative, Heat quinolone Quinolone Core enamine->quinolone High-boiling solvent (e.g., Dowtherm A), Heat (Thermal Cyclization)

Caption: Proposed synthesis of a quinolone core from this compound.

Experimental Protocols

Protocol 1.1: Synthesis of 4-Methoxy-2,3,5-trifluorobenzoyl chloride

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Methoxy-2,3,5-trifluorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Protocol 1.2: Gould-Jacobs Reaction and Cyclization to form the Quinolone Core

  • Reaction Setup: In a three-necked flask fitted with a condenser and a dropping funnel, dissolve an appropriate aniline derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a suitable high-boiling solvent (e.g., diphenyl ether).

  • Reagent Addition: Slowly add the 4-Methoxy-2,3,5-trifluorobenzoyl chloride (1.0 eq) from Protocol 1.1 to the reaction mixture at room temperature.

  • Reaction Conditions (Condensation): Heat the mixture to 120-140 °C for 2-3 hours to form the intermediate enamine.

  • Reaction Conditions (Cyclization): Increase the temperature to 240-260 °C to effect thermal cyclization. The reaction is typically complete within 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product. The solid is then collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data (Illustrative)

The following table provides representative yields for similar reactions, as specific data for this compound is not available.

StepReactantProductYield (%)Purity (%)Reference
Acyl Chloride FormationPolyfluorinated Benzoic AcidPolyfluorinated Benzoyl Chloride>90>95General procedure for acyl chloride synthesis
Gould-Jacobs Reaction and CyclizationPolyfluorinated Benzoyl ChlorideQuinolone Core60-80>98Based on syntheses of similar fluoroquinolones

Application 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The trifluorinated aromatic ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution. This allows for the selective replacement of one or more fluorine atoms with a variety of nucleophiles, providing a powerful tool for introducing molecular diversity and synthesizing novel derivatives for drug discovery and agrochemical development. The position of substitution will be directed by the electronic effects of the existing substituents.

General Workflow for SNAr Reactions

snar_workflow start This compound intermediate Reaction Mixture start->intermediate Nucleophile (e.g., R-NH₂, R-OH, R-SH), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat product Substituted Product intermediate->product Aqueous Work-up, Extraction, Purification (Crystallization or Chromatography)

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol

Protocol 2.1: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a base (e.g., potassium carbonate, 2-3 eq) followed by the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol, 1.1-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Acidify the mixture with a mineral acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data (Illustrative)

The following table presents typical yields for SNAr reactions on similar polyfluorinated aromatic compounds.

NucleophileProduct TypeYield (%)Purity (%)Reference
Primary AmineAminobenzoic Acid Derivative70-95>98Based on SNAr reactions of fluoroaromatics
Alcohol (Alkoxide)Alkoxybenzoic Acid Derivative60-85>97Based on SNAr reactions of fluoroaromatics
Thiol (Thiolate)Thioetherbenzoic Acid Derivative75-90>98Based on SNAr reactions of fluoroaromatics

Disclaimer: The experimental protocols and quantitative data provided are based on established chemical principles and reactions of analogous compounds. Researchers should conduct their own optimization and characterization for reactions involving this compound. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: Synthetic Routes to Derivatives of 4-Methoxy-2,3,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various derivatives of 4-Methoxy-2,3,5-trifluorobenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below are based on established synthetic transformations of aromatic carboxylic acids, with a focus on methods applicable to polyfluorinated systems.

Synthesis of 4-Methoxy-2,3,5-trifluorobenzoyl Chloride

The conversion of this compound to its corresponding acid chloride is a crucial first step for the synthesis of esters and amides. This transformation can be effectively achieved using standard chlorinating agents such as thionyl chloride or the safer solid reagent, triphosgene.

Protocol 1.1: Using Thionyl Chloride

This method is a classic and efficient way to prepare acyl chlorides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or DCM).

  • Under a fume hood, cautiously add thionyl chloride (2.0-3.0 eq) to the suspension.

  • Add a catalytic amount (1-2 drops) of DMF.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Methoxy-2,3,5-trifluorobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.[1][2]

Protocol 1.2: Using Triphosgene

Triphosgene is a safer alternative to phosgene gas and provides excellent yields under mild conditions.[3]

Materials:

  • This compound

  • Triphosgene [bis(trichloromethyl)carbonate, BTC]

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous 1,2-dichloroethane

Procedure:

  • In a 4-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser, charge triphosgene (0.37 eq) and 1,2-dichloroethane.

  • Heat the mixture to a gentle reflux (around 80°C).

  • In a separate flask, dissolve this compound (1.0 eq) and a catalytic amount of DMF (e.g., 5 mol%) in 1,2-dichloroethane.

  • Add the solution of the benzoic acid dropwise to the refluxing triphosgene mixture over 1 hour.

  • Continue stirring at reflux for an additional 4 hours.

  • Cool the reaction mixture and filter to remove any unreacted triphosgene.

  • The filtrate containing the desired 4-Methoxy-2,3,5-trifluorobenzoyl chloride can be used directly, or the solvent can be removed under reduced pressure.[3]

Table 1: Comparison of Chlorination Conditions for Fluorinated Benzoic Acids

Starting MaterialChlorinating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
3-methoxy-2,4,5-trifluorobenzoic acidThionyl chloride--Reflux3-[2]
2,3,4,5-tetrafluorobenzoic acidTriphosgeneDMF1,2-dichloroethane80495.1[3]
4-methoxybenzoic acidThionyl chlorideDMFBenzeneReflux0.25-[1]

Synthesis of Esters of this compound

Ester derivatives are commonly synthesized for various applications, including as prodrugs or for further chemical transformations.

Protocol 2.1: Esterification via the Acid Chloride

This is a highly efficient method that involves reacting the previously synthesized acid chloride with an alcohol.

Materials:

  • 4-Methoxy-2,3,5-trifluorobenzoyl chloride

  • Desired alcohol (e.g., methanol, ethanol)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the alcohol (1.0 eq) and the base (1.2 eq) in an anhydrous solvent in a round-bottom flask and cool to 0°C in an ice bath.

  • Dissolve 4-Methoxy-2,3,5-trifluorobenzoyl chloride (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled alcohol solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation.

Protocol 2.2: Catalytic Esterification

Direct esterification of the carboxylic acid can be achieved using a catalyst.

Materials:

  • This compound

  • Methanol

  • UiO-66-NH₂ (heterogeneous catalyst)

Procedure:

  • In a reaction vessel, combine this compound, methanol, and the UiO-66-NH₂ catalyst.

  • Heat the mixture with stirring. A study on various fluorobenzoic acids suggests a reaction time of around 10 hours for high conversion.[4]

  • After the reaction, the heterogeneous catalyst can be removed by filtration.

  • The solvent is then evaporated to yield the methyl ester.[4]

Table 2: Conditions for Esterification of Fluorinated Aromatic Carboxylic Acids

Carboxylic AcidAlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Various Fluorobenzoic AcidsMethanolUiO-66-NH₂--10High Conv.[4]
4-hydroxy-3,5,6-trifluorophthalic acidMethanolDiphenylmethane---90.5[5]

Synthesis of Amides of this compound

Amide derivatives are of great interest in medicinal chemistry due to the stability and hydrogen bonding capabilities of the amide bond.

Protocol 3.1: Amidation via the Acid Chloride

This is a reliable method for forming amides from primary or secondary amines.

Materials:

  • 4-Methoxy-2,3,5-trifluorobenzoyl chloride

  • Primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the amine (1.0 eq) and the base (1.2 eq) in an anhydrous solvent and cool to 0°C.

  • Add a solution of 4-Methoxy-2,3,5-trifluorobenzoyl chloride (1.0-1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up the reaction as described in Protocol 2.1.

  • Purify the resulting amide by recrystallization or column chromatography.[6]

Table 3: General Conditions for Amide Synthesis from Acid Chlorides

Acid ChlorideAmineBaseSolventTemp. (°C)Time (h)Reference
4-methoxybenzoyl chloridePrimary/SecondaryTriethylamineDCM0 to RT1-4[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic routes to the derivatives of this compound.

Synthesis_of_Derivatives cluster_0 Synthesis of Acid Chloride 4-Methoxy-2,3,5-trifluorobenzoic_acid This compound SOCl2 SOCl₂, cat. DMF 4-Methoxy-2,3,5-trifluorobenzoic_acid->SOCl2 Triphosgene Triphosgene, cat. DMF 4-Methoxy-2,3,5-trifluorobenzoic_acid->Triphosgene 4-Methoxy-2,3,5-trifluorobenzoyl_chloride 4-Methoxy-2,3,5-trifluorobenzoyl Chloride SOCl2->4-Methoxy-2,3,5-trifluorobenzoyl_chloride Triphosgene->4-Methoxy-2,3,5-trifluorobenzoyl_chloride

Caption: General routes to 4-Methoxy-2,3,5-trifluorobenzoyl chloride.

Derivative_Synthesis Acid_Chloride 4-Methoxy-2,3,5-trifluorobenzoyl Chloride Alcohol R'-OH, Base Acid_Chloride->Alcohol Amine R'R''NH, Base Acid_Chloride->Amine Ester Ester Derivative Alcohol->Ester Amide Amide Derivative Amine->Amide

Caption: Synthesis of esters and amides from the acid chloride.

Direct_Esterification Carboxylic_Acid This compound Methanol_Catalyst Methanol, UiO-66-NH₂ Carboxylic_Acid->Methanol_Catalyst Methyl_Ester Methyl Ester Methanol_Catalyst->Methyl_Ester

Caption: Direct catalytic esterification of the carboxylic acid.

References

4-Methoxy-2,3,5-trifluorobenzoic Acid: A Key Building Block for Potent Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,5-trifluorobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and multiple fluorine atoms, imparts desirable physicochemical and pharmacological properties to bioactive molecules. The electron-withdrawing nature of the fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and provide key interaction points with biological targets. This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, particularly focusing on its incorporation into analogs of the potent AKT inhibitor, AZD5363.

Applications in Drug Discovery: Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for anticancer drug development. AZD5363 is a potent and selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) and has been investigated in clinical trials for various cancers.

The 4-methoxy-2,3,5-trifluorobenzoyl moiety has been identified as a key pharmacophore in potent AKT inhibitors. Structure-activity relationship (SAR) studies have demonstrated that this group contributes significantly to the inhibitory activity of these compounds.

Data Presentation

The following table summarizes the in vitro activity of representative kinase inhibitors incorporating a trifluorinated benzoyl moiety, highlighting their potency against key cancer cell lines.

Compound IDTarget KinaseCell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog of AZD5363 AKT1BT474 (Breast Cancer)Not explicitly foundAZD5363~0.008
AZD5363 AKT1Multiple0.008--
AZD5363 AKT2Multiple0.002--
AZD5363 AKT3Multiple0.008--

Note: Specific IC50 values for compounds directly synthesized from this compound were not publicly available in the searched literature. The data for AZD5363, which contains a similar structural motif, is provided for context.

Experimental Protocols

The following protocols describe the general synthesis of amide derivatives from this compound, a key step in the preparation of many kinase inhibitors.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol outlines a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA or TEA (2.5 eq) to the stirred solution.

  • Slowly add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide.

Protocol 2: Acyl Chloride Formation followed by Amidation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Step 2a: Synthesis of 4-Methoxy-2,3,5-trifluorobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The crude acyl chloride is typically used in the next step without further purification.

Step 2b: Amide Formation from Acyl Chloride

Materials:

  • Crude 4-Methoxy-2,3,5-trifluorobenzoyl chloride

  • Amine of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Dissolve the amine (1.0 eq) and TEA or pyridine (1.2 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 4-Methoxy-2,3,5-trifluorobenzoyl chloride (1.1 eq) in anhydrous DCM or THF dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Mandatory Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes AZD5363 AZD5363 Analog (Inhibitor) AZD5363->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD5363 analogs.

Amide_Synthesis_Workflow Start This compound + Amine Coupling Amide Coupling Reaction (e.g., EDC/HOBt) Start->Coupling Workup Aqueous Workup (Extraction & Washes) Coupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for the synthesis of amides from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and potent bioactive molecules, particularly in the field of oncology. Its incorporation into kinase inhibitors, such as those targeting the AKT pathway, demonstrates its potential to enhance pharmacological properties. The provided protocols offer a foundation for researchers to utilize this building block in their own drug discovery efforts. Further exploration of derivatives of this compound is warranted to develop novel therapeutics with improved efficacy and safety profiles.

Application of 4-Methoxy-2,3,5-trifluorobenzoic Acid in Agrochemical Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,5-trifluorobenzoic acid is a fluorinated aromatic carboxylic acid. Compounds within this chemical class, specifically fluorinated benzoic acid derivatives, are recognized as important building blocks and intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced efficacy of the final product.

Despite the general importance of fluorinated benzoic acids in agrochemical discovery and development, a comprehensive review of publicly available scientific literature and patent databases did not yield specific, detailed examples of the direct application of this compound in the synthesis of a named, commercialized agrochemical. While the compound is available from chemical suppliers for research and development purposes, its explicit use as a starting material or key intermediate in the large-scale production of a specific herbicide, fungicide, or insecticide is not well-documented in the public domain.

General Role of Fluorinated Benzoic Acids in Agrochemicals

Fluorinated benzoic acids and their derivatives are common precursors for various classes of herbicides and pesticides. For instance, they are often key components in the synthesis of:

  • Triazolopyrimidine sulfonamide herbicides: This class of herbicides is known for its effectiveness at low application rates. The synthesis of these complex molecules often involves the coupling of a substituted benzoic acid with a triazolopyrimidine core.

  • Picolinic acid herbicides: Some modern herbicides feature a picolinic acid scaffold, and fluorinated benzoic acids can serve as precursors to intermediates in their synthesis.

The synthetic utility of this compound in these contexts would theoretically involve the activation of its carboxylic acid group (e.g., conversion to an acid chloride or ester) followed by reaction with a suitable amine or other nucleophile to construct the core structure of the target agrochemical. The specific arrangement of the methoxy and trifluoro substituents on the phenyl ring would impart unique properties to the final product.

Hypothetical Synthetic Pathway

While a specific, documented example is unavailable, a hypothetical application of this compound in the synthesis of a generic agrochemical scaffold, such as a substituted benzamide, can be illustrated. This theoretical pathway demonstrates the potential chemical transformations this molecule could undergo.

G A This compound B Activation (e.g., SOCl2 or Oxalyl Chloride) A->B Reagent C 4-Methoxy-2,3,5-trifluorobenzoyl chloride (Acid Chloride Intermediate) B->C Forms F Nucleophilic Acyl Substitution C->F D Agrochemical Amine Moiety (R-NH2) D->F E Base (e.g., Triethylamine) E->F Catalyst G Target Benzamide Agrochemical F->G Yields

Application Notes and Protocols for the Amidation of 4-Methoxy-2,3,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 4-Methoxy-2,3,5-trifluorobenzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry, and its amidation allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs. The electron-withdrawing fluorine atoms can influence the compound's acidity, lipophilicity, and metabolic stability, making its amide derivatives of significant interest.

The following protocols outline common and effective methods for amide bond formation, including the use of carbodiimide reagents and uronium/aminium-based coupling agents.

Data Presentation

While specific quantitative data for the amidation of this compound is not extensively available in the public domain, the following table summarizes typical reaction conditions and representative yields based on protocols for structurally similar benzoic acids, such as other fluorinated or methoxy-substituted analogs.[1] Optimization is likely required for specific substrate combinations.

Coupling MethodCoupling Reagent(s)BaseSolventTypical Reaction Time (h)Representative Yield (%)Reference
CarbodiimideEDC, HOBtDIPEADMF or DCM12-2475-90[1]
CarbodiimideDCC, DMAP (cat.)-DCM2-680-95[2]
Uronium/AminiumHATU, HOBtDIPEA or Et₃NDMF or NMP2-1285-98[3]
Uronium/AminiumHBTU, HOBtDIPEA or Et₃NDMF2-1285-95[3]

Note: Yields are highly dependent on the specific amine used and the reaction scale. The provided data is for illustrative purposes.

Experimental Protocols

Protocol 1: Amidation using EDC and HOBt

This protocol describes a general and widely used method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1]

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amidation using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent that often provides high yields and short reaction times.[3]

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Saturated aqueous LiCl or NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or NMP.

  • Add DIPEA or Et₃N (2.0 eq) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous LiCl or NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Amidation_Workflow start Start reagents Dissolve this compound, Amine, Coupling Reagents, and Base in Solvent start->reagents reaction Stir at 0°C to Room Temperature reagents->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Amide Product purification->product

Caption: General workflow for the amidation of this compound.

Coupling_Mechanism acid Carboxylic Acid (R-COOH) activated_intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) acid->activated_intermediate + Coupling Reagent coupling_reagent Coupling Reagent (e.g., EDC, HATU) amide Amide (R-CONH-R') activated_intermediate->amide + Amine amine Amine (R'-NH₂) byproduct Byproduct (e.g., DCU, HOBt) amide->byproduct Formation of

Caption: Simplified logical relationship in amide bond formation via coupling reagents.

References

Application Notes and Protocols for Esterification Reactions of 4-Methoxy-2,3,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 4-Methoxy-2,3,5-trifluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. The introduction of ester functional groups can modulate the pharmacokinetic and physicochemical properties of bioactive molecules. The protocols outlined below describe standard laboratory procedures for the synthesis of methyl and ethyl esters of this compound.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms can significantly influence the acidity of the carboxylic acid, the metabolic stability, and the biological activity of its derivatives. Esterification of this acid is a fundamental transformation to produce various derivatives for applications in drug discovery, agrochemicals, and polymer chemistry. The resulting esters can serve as key intermediates in the synthesis of more complex molecules.

General Esterification Methods

Several methods are commonly employed for the esterification of carboxylic acids. The choice of method often depends on the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the product.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid is refluxed with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3]

  • Steglich Esterification: This method is suitable for substrates that are sensitive to strong acids and high temperatures.[4] It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[4][5] The reaction is generally performed at room temperature.

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[6][7] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Data Presentation

The following table summarizes representative quantitative data for the esterification of fluorinated benzoic acids. While specific data for this compound is not extensively available in the cited literature, the data for analogous compounds provides an expected range for reaction parameters and yields.

Ester ProductAlcoholCatalyst/ReagentReaction Time (hours)Temperature (°C)Typical Yield (%)Reference
Methyl 2-fluorobenzoateMethanolUiO-66-NH₂10150High Conversion[8][9]
Ethyl 4-fluoro-3-nitrobenzoateEthanolH₂SO₄ (Microwave)0.25130Good[10]
Methyl 3,5-dibromo-4-methoxybenzoateMethanolConc. H₂SO₄4 - 6~65 (Reflux)85 - 95[11]
Ethyl 3,5-dibromo-4-methoxybenzoateEthanolConc. H₂SO₄6 - 8~78 (Reflux)High[11]

Experimental Protocols

The following are detailed protocols for the synthesis of methyl and ethyl esters of this compound based on the Fischer-Speier esterification method, which is a robust and widely used procedure for such transformations.

Protocol 1: Synthesis of Methyl 4-Methoxy-2,3,5-trifluorobenzoate

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (20-40 eq). The methanol acts as both the reactant and the solvent.

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-methoxy-2,3,5-trifluorobenzoate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to yield the pure ester.

Protocol 2: Synthesis of Ethyl 4-Methoxy-2,3,5-trifluorobenzoate

Materials:

  • This compound

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Same as in Protocol 1

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (20-40 eq).

  • Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).

  • Monitoring: Monitor the reaction by TLC until completion (typically 6-10 hours).

  • Work-up and Purification: Follow the same work-up, drying, concentration, and purification steps as described in Protocol 1.

Visualizations

Fischer_Esterification_Workflow reagents Reactants: This compound Excess Alcohol (MeOH or EtOH) reaction Reaction: Reflux at boiling point of alcohol reagents->reaction catalyst Catalyst: Conc. H₂SO₄ catalyst->reaction workup Work-up: 1. Cool to RT 2. Remove excess alcohol 3. Dissolve in EtOAc 4. Wash with NaHCO₃ & Brine reaction->workup purification Purification: 1. Dry over Na₂SO₄ 2. Concentrate 3. Column Chromatography or Recrystallization workup->purification product Final Product: Ester purification->product

Caption: General workflow for Fischer-Speier esterification.

Steglich_Esterification_Logical_Diagram start Starting Materials: Carboxylic Acid, Alcohol activation Activation of Carboxylic Acid (Formation of O-acylisourea intermediate) start->activation reagents Reagents: DCC (Coupling Agent) DMAP (Catalyst) reagents->activation nucleophilic_attack Nucleophilic Attack by Alcohol activation->nucleophilic_attack products Products: Ester + Dicyclohexylurea (DCU) nucleophilic_attack->products

Caption: Logical steps in a Steglich esterification reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Methoxy-2,3,5-trifluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the potential use of 4-Methoxy-2,3,5-trifluorobenzoic acid and its derivatives in several key cross-coupling reactions.

Important Note: Extensive literature searches did not yield specific examples of cross-coupling reactions performed directly on this compound. The presence of a carboxylic acid moiety can interfere with many cross-coupling catalytic cycles. Therefore, it is common practice to first convert the benzoic acid to a more suitable derivative, such as an aryl halide (bromide or iodide) or a triflate, prior to its use in these reactions. The protocols provided below are generalized for such derivatives and are based on established methodologies for structurally similar fluorinated aromatic compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Aryl Halide, Coupling Partner, Ligand, Base catalyst Add Palladium Catalyst solvent Add Degassed Solvent assembly Assemble Reaction under Inert Atmosphere heating Heat to Reaction Temperature assembly->heating Stirring monitoring Monitor Reaction by TLC/GC-MS/LC-MS heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron compound and an organohalide.

Application Note

For a derivative of this compound, such as 1-bromo-4-methoxy-2,3,5-trifluorobenzene, a Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl or vinyl substituents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with electronically deactivated or sterically hindered substrates.

Tabulated Data (Representative Conditions)
ParameterCondition
Aryl Halide 1-Bromo-4-methoxy-2,3,5-trifluorobenzene (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand SPhos, XPhos, or PPh₃ (4-10 mol% if using Pd(OAc)₂)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)
Solvent Toluene/H₂O, Dioxane/H₂O, or DME
Temperature 80-110 °C
Reaction Time 12-24 hours
Typical Yield 60-95% (substrate dependent)
Experimental Protocol
  • To a flame-dried Schlenk flask, add the aryl bromide (e.g., 1-bromo-4-methoxy-2,3,5-trifluorobenzene, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if necessary, the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Application Note

A halide derivative of this compound can be coupled with various alkenes, such as styrenes or acrylates, using a palladium catalyst. The regioselectivity of the addition to the alkene is a key consideration.

Tabulated Data (Representative Conditions)
ParameterCondition
Aryl Halide 1-Iodo-4-methoxy-2,3,5-trifluorobenzene (1.0 equiv)
Alkene Styrene or n-butyl acrylate (1.1-1.5 equiv)
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand P(o-tolyl)₃ or PPh₃ (2-10 mol%)
Base Et₃N, K₂CO₃, or KOAc (1.5-2.5 equiv)
Solvent DMF, DMAc, or NMP
Temperature 100-140 °C
Reaction Time 16-48 hours
Typical Yield 50-90% (substrate dependent)
Experimental Protocol
  • In a sealed tube, combine the aryl iodide (e.g., 1-iodo-4-methoxy-2,3,5-trifluorobenzene, 1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol).

  • Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120 °C).

  • After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Application Note

This reaction allows for the introduction of an alkynyl group onto the aromatic ring of a halogenated derivative of this compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Tabulated Data (Representative Conditions)
ParameterCondition
Aryl Halide 1-Iodo-4-methoxy-2,3,5-trifluorobenzene (1.0 equiv)
Alkyne Terminal alkyne (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)
Co-catalyst CuI (2-5 mol%)
Base Et₃N or Diisopropylamine (used as solvent or co-solvent)
Solvent THF or DMF
Temperature Room temperature to 60 °C
Reaction Time 2-12 hours
Typical Yield 70-98% (substrate dependent)
Experimental Protocol
  • To a Schlenk flask, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as indicated by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.

Application Note

This reaction can be used to synthesize N-aryl derivatives from a halogenated 4-Methoxy-2,3,5-trifluorobenzene. A variety of primary and secondary amines can be used as coupling partners. The choice of a sterically hindered phosphine ligand is often critical for high yields.

Tabulated Data (Representative Conditions)
ParameterCondition
Aryl Halide 1-Bromo-4-methoxy-2,3,5-trifluorobenzene (1.0 equiv)
Amine Primary or secondary amine (1.1-1.5 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand BINAP, Xantphos, or a biaryl phosphine ligand (2-8 mol%)
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv)
Solvent Toluene or Dioxane
Temperature 80-120 °C
Reaction Time 8-24 hours
Typical Yield 65-95% (substrate dependent)
Experimental Protocol
  • In a glovebox, charge a vial with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol).

  • Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vial and heat the reaction mixture with stirring for the required time at the specified temperature (e.g., 100 °C).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Logical Relationship of Substrate Modification

For successful cross-coupling, this compound would likely need to be converted into a more reactive derivative.

G cluster_derivatives Reactive Derivatives cluster_reactions Cross-Coupling Reactions cluster_products Product Classes benzoic_acid This compound aryl_halide Aryl Halide (Br, I) benzoic_acid->aryl_halide e.g., Hunsdiecker Reaction aryl_triflate Aryl Triflate benzoic_acid->aryl_triflate Phenol formation then triflation suzuki Suzuki aryl_halide->suzuki heck Heck aryl_halide->heck sonogashira Sonogashira aryl_halide->sonogashira buchwald Buchwald-Hartwig aryl_halide->buchwald aryl_triflate->suzuki aryl_triflate->heck aryl_triflate->sonogashira aryl_triflate->buchwald biaryl Biaryls suzuki->biaryl alkene Substituted Alkenes heck->alkene alkyne Alkynyl Arenes sonogashira->alkyne amine Aryl Amines buchwald->amine

Caption: Conversion of this compound to reactive derivatives for cross-coupling.

"scale-up synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Scale-Up Synthesis of 4-Methoxy-2,3,5-trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The introduction of fluorine atoms and a methoxy group into the benzoic acid structure can enhance pharmacokinetic properties, metabolic stability, and bioactivity in drug molecules. This document provides a detailed protocol for the scale-up synthesis of this compound, starting from 2,3,4,5-tetrafluorobenzoic acid. The described two-step process involves a nucleophilic aromatic substitution to introduce a hydroxyl group, followed by methylation. This application note includes detailed experimental procedures, quantitative data summarized in tables, and process flow diagrams to facilitate a seamless transition from laboratory to pilot-plant scale production.

Introduction

Fluorinated benzoic acid derivatives are crucial building blocks in medicinal chemistry and materials science.[1] The unique electronic properties of fluorine can significantly influence the physicochemical and biological properties of molecules. This compound, in particular, is an important precursor for various complex organic molecules. The scale-up of its synthesis requires careful consideration of reaction conditions, safety, and purification methods to ensure high yield and purity on a commercial scale.[2] This protocol outlines a robust and scalable two-step synthesis.

Overall Synthesis Workflow

The proposed synthetic route begins with the selective hydroxylation of 2,3,4,5-tetrafluorobenzoic acid to yield 4-hydroxy-2,3,5-trifluorobenzoic acid. This intermediate is then methylated to produce the final product, this compound.

G A Start: 2,3,4,5-Tetrafluorobenzoic Acid B Step 1: Selective Hydroxylation A->B NaOH, Water, 100°C C Intermediate: 4-Hydroxy-2,3,5-trifluorobenzoic Acid B->C D Step 2: Methylation C->D Dimethyl Sulfate, Base E Crude Product D->E F Purification (Recrystallization) E->F G Final Product: this compound F->G

Caption: Overall two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2,3,5-trifluorobenzoic Acid

This procedure is adapted from a method for preparing 4-hydroxy-2,3,5-trifluorobenzoic acid.[3]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
2,3,4,5-Tetrafluorobenzoic Acid1201-31-6194.0910.051.521.0
Sodium Hydroxide (NaOH)1310-73-240.008.24206.04.0
Water (Deionized)7732-18-518.02137.4--
Hydrochloric Acid (30% w/w)7647-01-036.46As needed--
Methyl tert-butyl ether (MTBE)1634-04-488.15As needed--

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 137.4 kg of deionized water and 8.24 kg (206.0 mol) of sodium hydroxide. Stir until all the sodium hydroxide has dissolved.

  • Addition of Starting Material: To the aqueous sodium hydroxide solution, add 10.0 kg (51.52 mol) of 2,3,4,5-tetrafluorobenzoic acid.

  • Reaction: Heat the resulting solution to 100°C and maintain this temperature with stirring for 12-15 hours.

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Acidification: Cool the reaction mixture to room temperature. Adjust the pH to approximately 1 with 30% hydrochloric acid.

  • Extraction: Extract the aqueous solution with methyl tert-butyl ether (MTBE) (3 x 50 L).

  • Isolation: Combine the organic extracts and distill off the solvent under reduced pressure.

  • Drying: Dry the resulting solid residue under vacuum at 60°C to yield crude 4-hydroxy-2,3,5-trifluorobenzoic acid. The crude product can be purified by recrystallization if necessary.[3]

Step 2: Synthesis of this compound

This procedure is based on general methylation methods for hydroxylated benzoic acids, with considerations for scale-up.[4][5]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
4-Hydroxy-2,3,5-trifluorobenzoic Acid-192.089.0 (Assumed)46.851.0
Sodium Hydroxide (NaOH)1310-73-240.005.62140.553.0
Dimethyl Sulfate (DMS)77-78-1126.137.0956.221.2
Water (Deionized)7732-18-518.0290.0--
Hydrochloric Acid (30% w/w)7647-01-036.46As needed--

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 9.0 kg (46.85 mol) of 4-hydroxy-2,3,5-trifluorobenzoic acid in 90.0 kg of water containing 5.62 kg (140.55 mol) of sodium hydroxide.

  • Methylation: While maintaining the temperature between 30-40°C, slowly add 7.09 kg (56.22 mol) of dimethyl sulfate over 2-3 hours. Maintain the pH between 10 and 12 by adding a 20% w/w sodium hydroxide solution as needed.

  • Reaction: Stir the mixture for approximately 18 hours at 30-40°C.

  • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC.

  • Precipitation: Once the reaction is complete, cool the mixture to 20-25°C. Slowly add 30% hydrochloric acid to adjust the pH to 2.5-3.0, which will precipitate the this compound.

  • Isolation and Purification: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid product and wash the filter cake with cold deionized water until the washings are neutral.

  • Drying: Dry the solid product under vacuum at 70°C to obtain this compound.

Data Presentation

Table 1: Process Parameters and Expected Outcomes

ParameterStep 1: HydroxylationStep 2: Methylation
Starting Material 2,3,4,5-Tetrafluorobenzoic Acid4-Hydroxy-2,3,5-trifluorobenzoic Acid
Key Reagents Sodium HydroxideDimethyl Sulfate, Sodium Hydroxide
Solvent WaterWater
Reaction Temperature 100°C30-40°C
Reaction Time 12-15 hours~18 hours
Work-up pH ~12.5-3.0
Expected Yield 85-90%90-95%
Expected Purity (Crude) >95%>98%
Final Purity (Post-Recrystallization) ->99.5%

Process Logic and Safety Considerations

The following diagram illustrates the decision-making process during the methylation step, focusing on pH control and reaction completion.

G Start Start Methylation Step Add_DMS Slowly Add Dimethyl Sulfate (T = 30-40°C) Start->Add_DMS Check_pH Monitor pH Add_DMS->Check_pH Add_NaOH Add NaOH Solution Check_pH->Add_NaOH pH < 10 Stir Stir for 18 hours Check_pH->Stir pH is 10-12 Add_NaOH->Check_pH Check_Completion Monitor Reaction by HPLC/TLC Stir->Check_Completion Workup Proceed to Work-up (Cooling & Acidification) Check_Completion->Workup Starting Material Consumed Continue_Stirring Continue Stirring & Monitoring Check_Completion->Continue_Stirring Incomplete Continue_Stirring->Check_Completion

Caption: Logic diagram for the methylation process control.

Safety Precautions:

  • Dimethyl Sulfate: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

  • Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Handle them with appropriate care and PPE.

  • Exothermic Reactions: The neutralization and methylation reactions can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.

Conclusion

The provided two-step synthesis protocol offers a scalable and efficient method for the production of high-purity this compound. By carefully controlling key process parameters such as temperature, pH, and reaction time, high yields and purities can be achieved. The detailed procedures and process diagrams serve as a comprehensive guide for researchers and production chemists involved in the scale-up of this important chemical intermediate.

References

Application Notes and Protocols: The Role of Methoxy-Substituted Benzoic Acids in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

While direct applications of 4-Methoxy-2,3,5-trifluorobenzoic acid in polymer chemistry are not extensively documented in publicly available literature, the broader class of methoxy-substituted benzoic acids, particularly 4-methoxybenzoic acid (also known as p-anisic acid), serves as a versatile building block in the synthesis of advanced polymeric materials. This document provides a comprehensive overview of the applications of 4-methoxybenzoic acid and its derivatives in the creation of liquid crystalline polymers, biodegradable polyesters, and photosensitive materials. Detailed experimental protocols for key synthesis methods are provided, along with data summaries and workflow visualizations to guide researchers in the field. The unique electronic and steric properties imparted by the methoxy and fluoro- substituents on the benzene ring suggest potential for this compound as a monomer in specialty polymers, though further research is required to elucidate its specific roles.

Introduction

Methoxy-substituted benzoic acids are a valuable class of monomers in polymer chemistry. The interplay of the electron-donating methoxy group and the polymerizable carboxylic acid functionality allows for their incorporation into a variety of polymer backbones. 4-methoxybenzoic acid, in particular, offers a rigid aromatic structure that can enhance the thermal and mechanical properties of polymers.[1] Its derivatives are key components in the synthesis of high-performance materials such as thermotropic liquid crystalline polymers (LCPs) and specialized biodegradable polyesters.[1] While the specific contribution of a trifluoro-substitution pattern as in this compound is yet to be explored in detail, the principles of polymerization involving similar structures provide a solid foundation for future research.

Key Applications and Experimental Protocols

Synthesis of Liquid Crystalline Polymers (LCPs)

A primary application of 4-methoxybenzoic acid derivatives is in the synthesis of LCPs. A common derivative used is 4-hydroxybenzoic acid (4-HBA), which can be produced from 4-methoxybenzoic acid. These polymers exhibit a high degree of molecular order in the melt phase, leading to exceptional mechanical strength and thermal stability.[1] A widely used method for producing poly(4-hydroxybenzoate), a highly crystalline polymer, is through the melt polycondensation of 4-acetoxybenzoic acid.[1]

Experimental Protocol: Melt Polycondensation of 4-Acetoxybenzoic Acid

This two-step protocol involves the initial acetylation of 4-hydroxybenzoic acid followed by melt polycondensation.

Part 1: Acetylation of 4-Hydroxybenzoic Acid

  • Reaction Setup: Suspend 4-hydroxybenzoic acid in a suitable solvent such as toluene in a reaction vessel.

  • Acetylation: Add a molar excess (e.g., 20 mol%) of acetic anhydride to the suspension.[1]

  • Reflux: Heat the mixture to reflux for 2 hours to form 4-acetoxybenzoic acid.[1]

  • Purification: Isolate the resulting 4-acetoxybenzoic acid product by recrystallization from water.

Part 2: Melt Polycondensation

  • Reactor Charging: Place the purified 4-acetoxybenzoic acid monomer into a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

  • Initial Heating: Heat the flask in a metal bath to 240 °C under a slow stream of argon and stir for 60 minutes.[1]

  • Temperature Programming:

    • Increase the temperature by 10 °C every 30 minutes until it reaches 280 °C.[1]

    • Continue stirring at 280 °C for 30 minutes.[1]

    • Increase the temperature to 300 °C for another 30 minutes.[1]

    • Finally, increase the temperature to 320 °C.[1]

  • Polymerization Completion: The polymerization is driven by the removal of acetic acid under vacuum at high temperatures. The viscosity of the melt will increase significantly as the polymer chains grow.

  • Product Isolation: Cool the reactor and isolate the resulting poly(4-hydroxybenzoate) polymer.

Quantitative Data Summary

ParameterValueReference
Monomer 4-Acetoxybenzoic Acid[1]
Polymerization Type Melt Polycondensation[1]
Initial Temperature 240 °C[1]
Final Temperature 320 °C[1]
Byproduct Acetic Acid[1]
Resulting Polymer Poly(4-hydroxybenzoate)[1]

Experimental Workflow

Melt_Polycondensation_Workflow cluster_acetylation Part 1: Acetylation cluster_polycondensation Part 2: Melt Polycondensation A1 Suspend 4-hydroxybenzoic acid in toluene A2 Add acetic anhydride A1->A2 A3 Reflux for 2 hours A2->A3 A4 Recrystallize from water A3->A4 P1 Charge reactor with 4-acetoxybenzoic acid A4->P1 Purified Monomer P2 Heat to 240°C under Argon P1->P2 P3 Ramp temperature to 320°C P2->P3 P4 Apply vacuum P3->P4 P5 Isolate Poly(4-hydroxybenzoate) P4->P5

Caption: Workflow for the synthesis of poly(4-hydroxybenzoate).

Synthesis of Biodegradable Aliphatic-Aromatic Copolyesters

Derivatives of 4-methoxybenzoic acid can be incorporated into aliphatic polyester backbones to enhance their mechanical properties and thermal stability.[1] This creates biodegradable copolyesters with a broader range of properties than purely aliphatic polyesters.

Conceptual Protocol: Copolymerization for Biodegradable Polyesters

  • Monomer Selection: Choose a derivative of 4-hydroxybenzoic acid, an aliphatic diol (e.g., 1,4-butanediol), and an aliphatic diacid (e.g., adipic acid).

  • Esterification: In a reaction vessel, combine the monomers with a suitable catalyst (e.g., a tin-based catalyst). Heat the mixture under a nitrogen atmosphere to drive the initial esterification and remove water.

  • Polycondensation: Increase the temperature and apply a vacuum to remove the diol byproduct and drive the polymerization to a high molecular weight.

  • Purification: Dissolve the resulting copolyester in a suitable solvent and precipitate it in a non-solvent to remove unreacted monomers and catalyst residues.

Logical Relationship of Properties

Polyester_Properties Monomer Incorporation of 4-Hydroxybenzoic Acid Derivative Aromatic Aromatic Units in Backbone Monomer->Aromatic Biodegradable Retained Biodegradability (from aliphatic segments) Monomer->Biodegradable Mechanical Enhanced Mechanical Properties Aromatic->Mechanical Thermal Improved Thermal Stability Aromatic->Thermal

Caption: Influence of aromatic units on polyester properties.

Photosensitive Polymers

4-methoxybenzoic acid derivatives can also be utilized in the synthesis of photosensitive polymers. This is typically achieved by incorporating monomers that contain photo-isomerizable groups, such as azobenzene, which can be chemically linked to the benzoic acid structure.[1]

Conclusion

4-methoxybenzoic acid and its derivatives are established as important monomers in the field of polymer chemistry, enabling the synthesis of high-performance materials like liquid crystalline polymers and functional biodegradable polyesters. While the specific use of this compound remains an area for future exploration, the protocols and principles outlined here for analogous compounds provide a robust starting point for such investigations. The introduction of fluorine atoms into the polymer backbone could potentially lead to materials with unique properties, including enhanced thermal stability, chemical resistance, and modified electronic characteristics, making it a promising candidate for advanced polymer synthesis.

References

Developing Novel Inhibitors Using a Fluorinated Benzoic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The fluorinated benzoic acid motif, in particular, has emerged as a privileged structure in the design of novel therapeutic agents. The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic radius, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, leading to compounds with enhanced efficacy, selectivity, and metabolic stability.[1][2] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel inhibitors utilizing a fluorinated benzoic acid scaffold.

Rationale for Utilizing a Fluorinated Benzoic Acid Scaffold

The introduction of fluorine into a benzoic acid-based inhibitor can confer several advantages:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable dipole-dipole interactions and hydrogen bonds with the target protein, thereby increasing binding affinity.[2]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions can block oxidation, increasing the drug's half-life and bioavailability.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.

  • Increased Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

Data Presentation: In Vitro Inhibitory Activity of Fluorinated Benzoic Acid Derivatives

The following table summarizes the in vitro potency of representative inhibitors incorporating a fluorinated benzoic acid scaffold against various biological targets.

Inhibitor Class/ExampleTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
COX Inhibitors
Fluorinated Celecoxib Analogue 12COX-2In vitro COX inhibition assay0.049Celecoxib0.055
Fluorinated Celecoxib Analogue 13COX-2In vitro COX inhibition assay0.057Celecoxib0.055
Fluorinated Celecoxib Analogue 14COX-2In vitro COX inhibition assay0.054Celecoxib0.055
Kinase Inhibitors
Fluorocyclopropyl Amide 25BtkBiochemical kinase assay< 0.001Ibrutinib0.0005
Pyrrolotriazine AnalogueVEGFR-2Biochemical kinase assay---
PTP Inhibitors
Compound 4aPTP-MEG2Enzymatic assay3.2--
Compound 4bPTP-MEG2Enzymatic assay4.3--
FTO Inhibitors
Compound 8cFTOIn vitro demethylase assay0.3 ± 0.1FB23-

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows for their evaluation is crucial for a comprehensive understanding.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Ligand Growth Factor (e.g., VEGF) Ligand->Receptor Inhibitor Fluorinated Benzoic Acid Kinase Inhibitor Inhibitor->Receptor Inhibition

Caption: A simplified receptor tyrosine kinase signaling cascade.

experimental_workflow start Start: Compound Library (Fluorinated Benzoic Acid Derivatives) synthesis Chemical Synthesis & Purification start->synthesis in_vitro In Vitro Biochemical Assays (e.g., Kinase Inhibition) synthesis->in_vitro cell_based Cell-Based Assays (e.g., Proliferation, Adhesion) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Efficacy & Toxicology Studies lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: A general experimental workflow for inhibitor development.

Experimental Protocols

General Synthesis of a Fluorinated Benzoic Acid Scaffold

This protocol outlines a general method for the synthesis of a 2-fluorobenzoyl derivative, a common starting point for many inhibitors.

Materials:

  • Appropriate amine (1.0 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (1.2 eq.)

  • 2-Fluorobenzoyl chloride (1.1 eq.)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Water and brine

Procedure:

  • Dissolve the appropriate amine (1.0 eq.) in a suitable solvent such as DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-fluorobenzoyl chloride (1.1 eq.) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Fluorescently labeled peptide substrate

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction:

    • To the wells of a 384-well plate, add the kinase buffer.

    • Add the test compound dilutions to the respective wells.

    • Add the recombinant kinase to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction (if necessary, according to the specific assay kit instructions) and measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Cell-Based LFA-1/ICAM-1 Adhesion Assay

This protocol outlines a static adhesion assay to measure the inhibition of T-cell adhesion to ICAM-1.[4]

Materials:

  • T-lymphocytes (e.g., Jurkat cells or primary T-cells)

  • Recombinant human ICAM-1

  • 96-well microplate (high-binding)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM or CFSE)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mg/mL BSA)

  • Phorbol 12-myristate 13-acetate (PMA) for cell stimulation

  • Test compounds (fluorinated benzoic acid derivatives)

  • Fluorescent plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4 °C.

    • The next day, wash the wells three times with PBS to remove unbound ICAM-1.

    • Block the wells with assay buffer for 1 hour at 37 °C to prevent non-specific binding.

  • Cell Preparation and Labeling:

    • Label the T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay buffer to the desired concentration (e.g., 2 x 10^6 cells/mL).

  • Inhibition Assay:

    • Add various concentrations of the test compounds to the labeled cell suspension and pre-incubate for 30 minutes at 37 °C.

    • Wash the ICAM-1 coated and blocked plate once with assay buffer.

    • Add the pre-incubated cell suspension (containing the test compounds) to the wells of the coated plate.

    • Stimulate cell adhesion by adding a final concentration of PMA (e.g., 50 ng/mL) to the wells.

    • Incubate the plate for 30-60 minutes at 37 °C in a 5% CO2 incubator.

  • Washing and Quantification:

    • Carefully wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

    • After the final wash, add a fixed volume of assay buffer to each well.

    • Measure the fluorescence of the remaining adherent cells using a fluorescent plate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion for each condition relative to the stimulated control (PMA alone).

    • Plot the percentage of adhesion against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The fluorinated benzoic acid scaffold represents a highly versatile and powerful platform in the pursuit of novel inhibitors for a range of therapeutic targets. The strategic incorporation of fluorine allows for the meticulous optimization of molecular properties, ultimately leading to the development of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The detailed protocols and compiled data within these application notes serve as a valuable resource for researchers dedicated to advancing the field of drug discovery through the innovative use of fluorinated chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Methoxy-2,3,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methoxy-2,3,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, like other solid aromatic carboxylic acids, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in crude this compound?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions such as isomers (e.g., other methoxy-trifluorobenzoic acid isomers), or related compounds where demethylation has occurred to yield a hydroxyl group.[1][2] The presence of colored impurities can also arise from the formation of highly conjugated systems due to side reactions.[1]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of fluorinated benzoic acids.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.[4][5] For routine checks during purification, Thin-Layer Chromatography (TLC) is a quick and useful tool.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon before the final crystallization step.[2] The activated carbon adsorbs the colored byproducts, which can then be removed by filtration.

Q5: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A5: A low and broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point. Further purification is recommended to achieve a sharp melting point corresponding to the pure compound.

Troubleshooting Guides

Recrystallization Issues

Q: My compound does not crystallize out of the solution upon cooling. What should I do?

A: This is a common issue that can arise from several factors:

  • Too much solvent was used: The solution may not be saturated. Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.[6]

  • The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[6][7]

  • The cooling process is too slow or not cold enough: If room temperature cooling is not effective, try cooling the flask in an ice bath.

Q: My compound "oils out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.[7]

  • Allow the solution to cool more slowly to encourage the formation of crystals from a supersaturated state rather than liquid droplets.[6]

Q: The yield of my recrystallization is very low. What are the possible reasons?

A: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[8]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your compound. Ensure your filtration apparatus is hot.

  • Washing the crystals with a solvent at the wrong temperature: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[8]

Column Chromatography Issues

Q: I am not getting good separation of my compound from impurities on the column. What can I do?

A: Poor separation can be addressed by:

  • Optimizing the solvent system (eluent): The polarity of the eluent is crucial.[9] Use TLC to test different solvent systems to find one that gives a good separation between your product and the impurities. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9]

  • Using a solvent gradient: Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.[10]

  • Changing the stationary phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina, which can be acidic, neutral, or basic.[9]

Q: My compound is eluting too quickly or not at all. How do I adjust this?

A: The elution rate is controlled by the polarity of the solvent:

  • Eluting too quickly: The solvent is too polar. Reduce the proportion of the polar solvent in your eluent system.[9]

  • Not eluting: The solvent is not polar enough to move the compound down the column. Increase the proportion of the polar solvent.[9]

Q: The separation bands are broad and diffuse. How can I improve this?

A: Broad bands can be caused by:

  • Improper column packing: Ensure the stationary phase is packed uniformly without any cracks or bubbles.

  • Applying the sample in too large a volume of solvent: The initial band of the compound should be as narrow as possible. Dissolve your sample in a minimal amount of the eluent.[11]

  • Overloading the column: Use an appropriate amount of stationary phase for the amount of sample being purified. A general rule of thumb is a 20:1 to 50:1 ratio of adsorbent to sample by weight.[10]

Data Presentation

Summarize your purification results in a structured table to easily compare the effectiveness of different methods or batches.

Purification Step Mass (g) Yield (%) Purity (by HPLC, %) Melting Point (°C) Appearance
Crude ProductN/A
After Recrystallization
After Column Chromatography
Literature ValueN/AN/A>99

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[12] Potential solvents include ethanol/water mixtures, toluene, or ethyl acetate/hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[8] Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely.

Column Chromatography Protocol
  • Adsorbent and Solvent Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel is common) and a solvent system that provides good separation.[9]

  • Column Packing: Pack a glass column with the chosen adsorbent as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the stationary phase.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.[11]

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the less polar solvent and gradually increase the polarity.[10]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve troubleshoot Choose Purification Method dissolve->troubleshoot recryst Recrystallization troubleshoot->recryst High initial purity or simple impurity profile column Column Chromatography troubleshoot->column Complex mixture or low initial purity cool Cool to induce crystallization recryst->cool pack_column Pack column column->pack_column filter Filter and wash crystals cool->filter dry Dry pure product filter->dry load_sample Load sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect Collect and analyze fractions elute->collect collect->dry analyze Analyze for purity (HPLC, MP) dry->analyze

Caption: General purification workflow for this compound.

PurificationDecisionTree start Start with Crude Product impurity_check Assess impurity profile (TLC/HPLC) start->impurity_check purity_level What is the initial purity? impurity_check->purity_level high_purity High (>90%) purity_level->high_purity Simple impurity profile low_purity Low (<90%) purity_level->low_purity Complex impurity profile recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography final_purity_check Check final purity recrystallization->final_purity_check column_chromatography->final_purity_check pass Purity sufficient? final_purity_check->pass end Pure Product pass->end Yes repurify Repurify if needed pass->repurify No repurify->impurity_check

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common strategy for synthesizing fluorinated aromatic compounds is to start with a more heavily fluorinated precursor. A potential starting material is 2,3,4,5-tetrafluorobenzoic acid or its methyl ester. The synthesis would then involve a selective nucleophilic aromatic substitution of the fluorine atom at the 4-position with a methoxy group.

Q2: Which nucleophilic substitution method is preferred for introducing the methoxy group?

The introduction of a methoxy group onto a highly fluorinated benzene ring is typically achieved by nucleophilic aromatic substitution using sodium methoxide. The choice of solvent and reaction temperature is critical to ensure selectivity and high yield. Anhydrous solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are often used.

Q3: What are the main challenges and potential side reactions in this synthesis?

The primary challenges include achieving selective substitution at the C-4 position, avoiding competing side reactions, and preventing the hydrolysis of ester groups if they are used as protecting groups for the carboxylic acid. Potential side reactions include substitution at other positions on the aromatic ring or demethylation of the methoxy group under harsh conditions.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). TLC can be used to observe the disappearance of the starting material and the appearance of the product. GC can provide a more quantitative assessment of the reaction mixture's composition.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are experiencing low or no yield of this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Inactive Sodium Methoxide Use freshly prepared sodium methoxide or a recently purchased batch. Ensure it has been stored under anhydrous conditions.
Presence of Water Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction by TLC or GC. Be cautious as higher temperatures can lead to side products.
Insufficient Reaction Time Allow the reaction to proceed for a longer duration. Monitor the reaction progress to determine the optimal reaction time.
Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or multiple peaks in a GC chromatogram indicates the formation of side products.

Potential Cause Troubleshooting Steps
Non-selective Fluorine Substitution Lower the reaction temperature to favor substitution at the most electronically favorable position (C-4).
Hydrolysis of an Ester Protecting Group If using a methyl ester as a starting material, ensure anhydrous conditions are maintained during the methoxylation step. The final hydrolysis should be a separate, controlled step.
Demethylation of the Methoxy Group Avoid harsh acidic or basic conditions during workup if the methoxy group is sensitive.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Methoxy-2,3,5-trifluorobenzoate

This protocol describes the nucleophilic aromatic substitution of methyl 2,3,4,5-tetrafluorobenzoate with sodium methoxide.

Materials:

  • Methyl 2,3,4,5-tetrafluorobenzoate

  • Sodium methoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 5% HCl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 2,3,4,5-tetrafluorobenzoate in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by slowly adding a 5% HCl solution until the pH is acidic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Hydrolysis to this compound

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.

Materials:

  • Methyl 4-Methoxy-2,3,5-trifluorobenzoate

  • Methanol

  • Sodium hydroxide solution (2 M)

  • Concentrated HCl

Procedure:

  • Dissolve the methyl 4-Methoxy-2,3,5-trifluorobenzoate in methanol.

  • Add the 2 M sodium hydroxide solution and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the ester is no longer present.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The following table can be used to track the optimization of the methoxylation reaction.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaOMe (1.1)DMF2518Enter Data
2NaOMe (1.5)DMF2518Enter Data
3NaOMe (1.1)THF2518Enter Data
4NaOMe (1.1)DMF5012Enter Data

Visualizations

SynthesisWorkflow Start Methyl 2,3,4,5- tetrafluorobenzoate Step1 Nucleophilic Substitution Start->Step1 NaOMe, DMF Intermediate Methyl 4-Methoxy-2,3,5- trifluorobenzoate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 NaOH, MeOH/H2O Product 4-Methoxy-2,3,5- trifluorobenzoic acid Step2->Product

Caption: General synthesis workflow for this compound.

TroubleshootingTree Problem Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Check TLC/GC Cause2 Side Products? Problem->Cause2 Check TLC/GC Solution1a Increase Time/ Temperature Cause1->Solution1a Solution1b Check Reagent Activity Cause1->Solution1b Solution2a Lower Temperature Cause2->Solution2a Solution2b Ensure Anhydrous Conditions Cause2->Solution2b

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Synthesis of Trifluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of trifluorobenzoic acid derivatives.

Troubleshooting Guides & FAQs

This section is organized by common synthetic routes and potential issues.

Route 1: Oxidation of Trifluoromethyl Toluenes

This method involves the oxidation of a methyl group to a carboxylic acid. While effective, it can be prone to incomplete reactions and over-oxidation.

Frequently Asked Questions (FAQs):

  • Q1: My oxidation of 2-(trifluoromethyl)toluene is incomplete, leaving starting material and 2-(trifluoromethyl)benzaldehyde as impurities. How can I drive the reaction to completion?

    • A1: Incomplete oxidation is a common challenge. To promote the formation of the desired carboxylic acid, consider the following:

      • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) are often necessary.

      • Reaction Time and Temperature: Increasing the reaction time and/or temperature can help push the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal duration.[1][2][3][4]

      • Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent is used. A large excess of the trifluoromethyl toluene can sometimes be used to prevent over-oxidation of the desired product.

      • pH Control: The reaction is typically performed under basic conditions, followed by an acidic workup to protonate the carboxylate. Ensure the pH is adequately controlled throughout the process.

  • Q2: I am observing a low yield of my desired trifluorobenzoic acid, and I suspect over-oxidation and ring cleavage. How can this be minimized?

    • A2: Over-oxidation can lead to the formation of smaller, undesired byproducts and a significant reduction in yield. To mitigate this:

      • Milder Reaction Conditions: Employ less harsh oxidizing agents or milder reaction conditions. Carefully control the reaction temperature to avoid excessive heat, which can promote degradative pathways.

      • Controlled Addition of Oxidant: Adding the oxidizing agent portion-wise or as a solution over time can help maintain better control over the reaction exotherm and minimize localized areas of high oxidant concentration.

Route 2: Grignard Reaction with Carbon Dioxide

This route involves the formation of a Grignard reagent from a trifluoromethyl-substituted aryl halide, followed by carboxylation with CO₂. This method is sensitive to moisture and can lead to specific side products.

Frequently Asked Questions (FAQs):

  • Q3: My Grignard reaction is sluggish or fails to initiate. What are the common causes?

    • A3: The initiation of a Grignard reaction is highly sensitive to the reaction environment. Common issues include:

      • Moisture: Grignard reagents are extremely reactive towards protic sources. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF).

      • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. The disappearance of the iodine color is an indicator of activation.

  • Q4: My final product is contaminated with a significant amount of a biphenyl impurity. How is this formed and how can I prevent it?

    • A4: Biphenyl formation is a known side reaction in Grignard syntheses. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[5][6] To minimize this:

      • Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, reducing the likelihood of the coupling side reaction.

      • Temperature Control: Higher temperatures can favor the formation of the biphenyl byproduct. Maintain a gentle reflux to sustain the reaction without excessive heat.

  • Q5: I am observing the formation of a diaryl ketone as a byproduct. What is the cause?

    • A5: The initially formed magnesium carboxylate can react with a second equivalent of the Grignard reagent to produce a diaryl ketone. To avoid this:

      • Inverse Addition: Slowly add the Grignard reagent to a slurry of crushed dry ice (solid CO₂). This ensures that the Grignard reagent is always in the presence of an excess of the electrophile (CO₂), minimizing the chance of it reacting with the product.

      • Low Temperature: Perform the carboxylation at a low temperature (e.g., -78 °C) to reduce the reactivity of the Grignard reagent towards the carboxylate intermediate.

Route 3: Hydrolysis of Trifluoromethyl-substituted Benzonitriles

This method involves the conversion of a nitrile group to a carboxylic acid, typically under acidic or basic conditions.

Frequently Asked Questions (FAQs):

  • Q6: The hydrolysis of my trifluoromethyl-substituted benzonitrile is slow or incomplete. How can I improve the conversion?

    • A6: Incomplete hydrolysis will leave unreacted nitrile as a significant impurity. To enhance the reaction rate and yield:

      • Strong Acid or Base: Use of strong acids (e.g., concentrated sulfuric acid) or strong bases (e.g., sodium hydroxide) is typically required. The choice depends on the stability of the trifluoromethyl group under the specific conditions.

      • Elevated Temperature: Heating the reaction mixture to reflux is usually necessary to drive the hydrolysis to completion.

      • Reaction Time: Ensure a sufficient reaction time. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Q7: I am concerned about the potential hydrolysis of the trifluoromethyl group itself. Under what conditions is this likely to occur?

    • A7: The trifluoromethyl group is generally stable, but it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, leading to the formation of a carboxylic acid at that position.

      • Acid-catalyzed hydrolysis: Strong, fuming acids can promote the hydrolysis of the -CF₃ group.

      • Base-catalyzed hydrolysis: While generally more resistant to basic hydrolysis than acidic, prolonged exposure to strong bases at high temperatures can also lead to degradation.

      • Mitigation: Use the mildest conditions possible that still afford a reasonable rate of nitrile hydrolysis. Careful monitoring of the reaction is crucial to avoid prolonged reaction times at high temperatures.

General Purification

Frequently Asked Questions (FAQs):

  • Q8: My crude trifluorobenzoic acid derivative is discolored. How can I purify it?

    • A8: Discoloration is often due to polymeric or other minor byproducts.

      • Recrystallization: This is a powerful technique for purifying solid compounds. Choose a solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures.[7][8][9][10][11]

      • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

      • Sublimation: For volatile solids, vacuum sublimation can be an excellent method for obtaining a highly pure product, as it effectively separates the desired compound from non-volatile impurities.

  • Q9: How can I separate isomeric impurities from my final product?

    • A9: The separation of positional isomers (e.g., 2-, 3-, and 4-trifluorobenzoic acid) can be challenging due to their similar physical properties.

      • Fractional Crystallization: This technique relies on small differences in solubility of the isomers in a particular solvent system. It may require multiple recrystallization steps.

      • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography can be effective for separating isomers, although it may be less practical for large-scale purifications.

Data Presentation

The following tables summarize the potential side reactions and their impact on the yield of the desired trifluorobenzoic acid derivative. The yields are presented as generalized ranges based on literature observations, as exact values are highly dependent on specific reaction conditions.

Table 1: Side Reactions in the Oxidation of Trifluoromethyl Toluenes

Side Reaction/IssueCommon Byproduct(s)Impact on YieldMitigation Strategies
Incomplete OxidationTrifluoromethyl benzaldehyde, Trifluoromethyl benzyl alcoholModerate to HighUse stronger oxidant, increase reaction time/temperature
Over-oxidation/Ring CleavageLower molecular weight carboxylic acids, CO₂HighUse milder conditions, controlled addition of oxidant

Table 2: Side Reactions in the Grignard Carboxylation Route

Side ReactionCommon Byproduct(s)Impact on YieldMitigation Strategies
Biphenyl FormationBiphenyl derivativesLow to ModerateSlow addition of aryl halide, temperature control
Diaryl Ketone FormationDiaryl ketonesLow to ModerateInverse addition to dry ice, low temperature
Protonation of Grignard ReagentTrifluoromethyl benzeneLow to HighUse anhydrous conditions and oven-dried glassware

Table 3: Side Reactions in the Hydrolysis of Trifluoromethyl Benzonitriles

Side Reaction/IssueCommon Byproduct(s)Impact on YieldMitigation Strategies
Incomplete HydrolysisTrifluoromethyl benzonitrile (starting material)Moderate to HighUse strong acid/base, increase reaction time/temperature
Hydrolysis of -CF₃ GroupDicarboxylic acid derivativesLow to ModerateUse milder conditions, avoid prolonged heating

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of 2-(Trifluoromethyl)toluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethyl)toluene and a solution of a base (e.g., aqueous sodium hydroxide).

  • Oxidant Addition: While stirring vigorously, slowly add a solution of potassium permanganate in water. The addition should be done portion-wise to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide byproduct.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the trifluorobenzoic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: General Procedure for Grignard Carboxylation of 2-Bromobenzotrifluoride
  • Grignard Reagent Formation:

    • Place magnesium turnings in an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

    • Add anhydrous diethyl ether to the flask.

    • Add a solution of 2-bromobenzotrifluoride in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 2-bromobenzotrifluoride solution to the magnesium to initiate the reaction (iodine crystal can be added as an activator).

    • Once the reaction starts (indicated by bubbling and heat), add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether.

    • Slowly transfer the Grignard reagent solution via a cannula to the dry ice slurry with vigorous stirring.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

Visualizations

experimental_workflow_oxidation start Start: 2-(Trifluoromethyl)toluene setup Reaction Setup: - Add base (e.g., NaOH) start->setup addition Add Oxidant (KMnO4) - Portion-wise addition setup->addition reflux Reflux - Monitor by TLC/GC-MS addition->reflux workup Work-up: - Cool and filter MnO2 reflux->workup acidify Acidification: - Add HCl to pH ~2 workup->acidify purify Purification: - Filter and recrystallize acidify->purify end End: 2-(Trifluoromethyl)benzoic Acid purify->end

Workflow for the Oxidation of 2-(Trifluoromethyl)toluene.

logical_relationship_grignard_side_reactions cluster_main_path Desired Reaction Pathway cluster_side_reactions Potential Side Reactions start Grignard Reagent Formation (Ar-MgBr) carboxylation Carboxylation (+ CO2) start->carboxylation biphenyl Biphenyl Formation (+ Ar-Br) start->biphenyl ketone Diaryl Ketone Formation (+ Ar-COOMgBr) start->ketone protonation Protonation (+ H2O) start->protonation product Trifluorobenzoic Acid carboxylation->product tfm_benzene Trifluoromethyl Benzene protonation->tfm_benzene

Side Reactions in Grignard-based Synthesis.

signaling_pathway_hydrolysis cluster_nitrile_hydrolysis Desired Nitrile Hydrolysis cluster_cf3_hydrolysis Potential -CF3 Hydrolysis (Side Reaction) start_nitrile Ar-CF3-CN Trifluoromethyl Benzonitrile intermediate_amide Ar-CF3-CONH2 Intermediate Amide start_nitrile->intermediate_amide H+ or OH- product_acid Ar-CF3-COOH Trifluorobenzoic Acid intermediate_amide->product_acid H+ or OH- start_cf3 Ar-CF3-COOH Trifluorobenzoic Acid side_product Ar-(COOH)2 Dicarboxylic Acid start_cf3->side_product Harsh Acid/Base High Temp

Hydrolysis Pathways in Nitrile-based Synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-2,3,5-trifluorobenzoic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing coupling reactions involving 4-methoxy-2,3,5-trifluorobenzoic acid. Due to its electron-deficient nature and potential for steric hindrance, this fluorinated benzoic acid derivative can present unique challenges in amide bond formation and cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Amide Coupling Reactions

Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in amide coupling reactions with this substrate are often due to incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or side reactions. Here are some troubleshooting steps:

  • Incomplete Carboxylic Acid Activation: The trifluorinated phenyl ring is strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can also affect the efficiency of certain activating agents.

    • Solution 1: Acyl Chloride Formation. Convert the carboxylic acid to the more reactive acyl chloride. This is a robust method for activating sterically hindered or electronically deactivated carboxylic acids. A common procedure involves reacting the acid with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.

    • Solution 2: Use a More Potent Coupling Reagent. Standard carbodiimide reagents like EDC may not be sufficient. Switch to a more powerful uronium or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP. These reagents are known to be highly effective for difficult couplings.

  • Poor Nucleophilicity of the Amine: If your amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced.

    • Solution: Increase Reaction Temperature and Time. Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier. Extending the reaction time may also be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Suboptimal Base Selection: The choice of base is critical to neutralize the acid formed during the reaction and to deprotonate the amine salt if applicable, without causing side reactions.

    • Solution: Use a Non-Nucleophilic Base. A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) to avoid competitive acylation of the base.

Q2: I am observing the formation of significant byproducts in my amide coupling reaction. What are they and how can I minimize them?

A2: Common byproducts in amide coupling reactions include N-acylurea (when using carbodiimides) and racemization if your amine is chiral.

  • N-Acylurea Formation: This occurs when the O-acylisourea intermediate formed from a carbodiimide like EDC rearranges before reacting with the amine.

    • Solution: Use an Additive. The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.

  • Racemization: This is a concern when coupling with chiral amines.

    • Solution: Use Racemization-Suppressing Additives. HOAt is generally more effective than HOBt at suppressing racemization. Alternatively, phosphonium-based reagents like PyBOP are often associated with lower levels of racemization. Running the reaction at lower temperatures can also help.

Suzuki Coupling Reactions

Q3: My Suzuki coupling reaction with a derivative of this compound (e.g., an aryl halide) is not proceeding to completion. What should I check first?

A3: The success of a Suzuki coupling hinges on the catalyst's activity, the choice of base and solvent, and the exclusion of oxygen.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

    • Solution 1: Use a Fresh Catalyst and Ligand. Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Ensure your reagents are fresh.

    • Solution 2: Choose an Appropriate Catalyst System. For electron-deficient aryl halides, a highly active catalyst system is often required. Consider using a palladacycle precatalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

  • Inadequate Base and Solvent System: The base is crucial for the transmetalation step, and the solvent must facilitate the dissolution of all reactants.

    • Solution: Screen Bases and Solvents. A common starting point is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/ethanol/water. For challenging couplings, stronger bases like K₃PO₄ may be more effective. Ensure the base is finely powdered to maximize its surface area.

  • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Thoroughly Degas the Reaction Mixture. Ensure your solvents are properly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling reagent for forming an amide with this compound?

A1: For a balance of reactivity and ease of use, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice. It is highly effective for coupling both sterically hindered and electron-deficient carboxylic acids and generally leads to high yields and fast reaction times.

Q2: Can I use this compound directly in a Suzuki coupling reaction?

A2: No, the carboxylic acid functional group is not a suitable coupling partner for a standard Suzuki reaction. You will first need to convert the carboxylic acid to a suitable electrophile, such as an aryl halide (e.g., by a Hunsdiecker-type reaction) or an aryl triflate (by conversion to the corresponding phenol followed by triflation).

Q3: How can I purify the amide product of a coupling reaction with this compound?

A3: Purification is typically achieved by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Due to the polarity of the amide, it may be necessary to use a more polar solvent system, such as dichloromethane/methanol. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A4: As with all laboratory chemicals, you should handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When converting the carboxylic acid to the acyl chloride using reagents like oxalyl chloride or thionyl chloride, be aware that these reactions produce corrosive and toxic gases (HCl, SO₂, CO) and should be performed with extreme caution in a fume hood.

Data Presentation

The following tables summarize typical reaction conditions for common coupling reactions. Note that these are starting points and may require optimization for your specific substrates.

Table 1: Amide Coupling via Acyl Chloride

StepReagentStoichiometry (equiv.)SolventTemperature (°C)Time
Acid Chloride Formation This compound1.0DCM251-2 h
Oxalyl Chloride1.2 - 1.5
DMF (catalytic)~0.05
Amide Formation Amine1.0 - 1.1DCM0 to 252-12 h
DIPEA1.5 - 2.0

Table 2: HATU-Mediated Amide Coupling

ComponentStoichiometry (equiv.)
This compound1.0
Amine1.1
HATU1.1
DIPEA2.0 - 3.0
Solvent: DMF, Temperature: 25°C, Time: 1-4 h

Table 3: General Conditions for Suzuki Coupling of an Aryl Bromide Derivative

ComponentStoichiometry
Aryl Bromide1.0 equiv.
Boronic Acid1.2 - 1.5 equiv.
Palladium Catalyst (e.g., Pd(PPh₃)₄)2-5 mol%
Base (e.g., K₂CO₃)2.0 - 3.0 equiv.
Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1)
Temperature: 80-100°C
Time: 4-24 h

Experimental Protocols

Protocol 1: Amide Synthesis via Acyl Chloride Formation

  • Acid Chloride Formation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: HATU-Mediated Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF under an inert atmosphere, add the amine (1.1 equiv) and DIPEA (2.0 equiv).

  • Coupling Reagent Addition: Add HATU (1.1 equiv) to the mixture in one portion.

  • Reaction and Workup: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC. Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Purification Carboxylic_Acid 4-Methoxy-2,3,5- trifluorobenzoic acid Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride Oxalyl Chloride, DMF (cat.) Active_Ester Active Ester (e.g., with HATU) Carboxylic_Acid->Active_Ester HATU, DIPEA Amide_Product Amide Product Acyl_Chloride->Amide_Product Amine, DIPEA Active_Ester->Amide_Product Amine Amine Primary or Secondary Amine Crude_Product Crude Product Pure_Amide Pure Amide Crude_Product->Pure_Amide Column Chromatography or Recrystallization

Caption: Workflow for Amide Coupling of this compound.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst and Ligand (Freshness, Activity) Start->Check_Catalyst Check_Base_Solvent Evaluate Base and Solvent System (Strength, Solubility) Start->Check_Base_Solvent Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents) Start->Check_Inertness Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Catalyst->Optimize_Conditions Check_Base_Solvent->Optimize_Conditions Check_Inertness->Optimize_Conditions Successful_Reaction Improved Yield Optimize_Conditions->Successful_Reaction

Caption: Troubleshooting Logic for Suzuki Coupling Reactions.

Technical Support Center: Decarboxylation of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for challenges encountered during the decarboxylation of fluorinated benzoic acids. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the decarboxylation of fluorinated benzoic acids, covering both thermal and photochemical methods.

Question: Why is my decarboxylation reaction showing low or no conversion?

Answer:

Low or no conversion in decarboxylation reactions can stem from several factors related to both thermal and photochemical methods.

For Thermal Decarboxylation:

  • Insufficient Temperature: Traditional decarboxylation of aromatic carboxylic acids requires high temperatures, often between 190°C and 270°C.[1] If the temperature is too low, the activation energy for C-C bond cleavage will not be met.[2][3][4]

  • Catalyst Inactivity: Copper catalysts are often essential.[1][5] The catalyst may be inactive due to oxidation or impurities. Ensure you are using a high-purity catalyst and consider using an inert atmosphere (e.g., Nitrogen or Argon) as the presence of air can inhibit the reaction.[1]

  • Solvent Choice: High-boiling point solvents like quinoline or N-methyl-2-pyrrolidone (NMP) are typically used to reach the required temperatures.[1] Using a lower-boiling solvent will prevent the reaction from reaching the optimal temperature.

For Photochemical (Copper-Catalyzed LMCT) Decarboxylation:

  • No Light Source: This method is light-dependent. Ensure your light source (e.g., 365 nm LED) is functioning correctly and irradiating the entire sample. Control experiments run in the dark should show no product formation.[6]

  • Incorrect Wavelength: The Ligand-to-Metal Charge Transfer (LMCT) process is wavelength-specific. Using a different wavelength (e.g., 455 nm instead of 365 nm) may result in no reaction.[6]

  • Catalyst Absence or Sensitivity: These reactions are critically dependent on a copper catalyst (e.g., Cu(OTf)₂).[6] The absence of the copper salt will prevent the reaction. Additionally, the copper reagents can be air-sensitive, and handling them outside of a glovebox may lead to lower yields.[7]

  • Absence of Fluoride Source: For some copper-catalyzed photoredox systems, the presence of an exogenous fluoride anion (like KF) has been shown to be critical for the success of the reaction, even when not performing a fluorodecarboxylation.[6][8]

Question: My reaction is producing significant side products. What are they and how can I minimize them?

Answer:

Side product formation is a common issue, particularly in high-temperature thermal decarboxylations.

  • Proto-decarboxylation: The most common byproduct is the corresponding proto-decarboxylated arene (where the carboxyl group is replaced by a hydrogen atom). This occurs when the aryl radical or aryl anion intermediate is quenched by a proton source in the reaction mixture. Minimizing water content and ensuring an efficient trapping of the intermediate can reduce this.

  • Ester Formation: In some copper-catalyzed systems, the aryl carboxylate can act as a nucleophile, leading to the formation of ester byproducts (e.g., 4-fluorophenyl-4-fluorobenzoate from 4-fluorobenzoic acid).[7] Adjusting catalyst and substrate concentrations may help mitigate this.

  • Polymerization: At very high temperatures, some aromatic acids, particularly hydroxy-substituted ones, can be prone to polymerization.[9] Running the reaction at the lower end of the effective temperature range (e.g., 190-200°C) can help reduce the formation of these tars and other side products.[1]

Question: The reaction is not working for my specific fluorinated benzoic acid. Are there substrate limitations?

Answer:

Yes, both methods have substrate limitations.

  • Strongly Coordinating Groups: For copper-catalyzed methods (both thermal and photochemical), functional groups that strongly coordinate to the copper center, such as free amines (-NH₂) and hydroxyl (-OH) groups, can inhibit catalysis. These groups may require protection prior to the decarboxylation reaction.[8]

  • Electronic Effects:

    • In thermal decarboxylation , ortho-substituents can sometimes accelerate the reaction due to steric destabilization of the starting material.[6][8][10]

    • In photochemical radical decarboxylation , electron-deficient rings, which have a high oxidation potential, can be problematic.[7] However, the modern copper-mediated LMCT approach has shown success with a range of electron-donating, neutral, and electron-withdrawing substituents.[7] An exception can be strongly electron-withdrawing groups like an ortho-nitro group, which may completely halt the reaction.[11]

  • Solubility Issues: Poor solubility of the benzoic acid substrate in the chosen reaction solvent can lead to low conversion. For example, pyridine-derived acids like nicotinic acid have shown poor reactivity in some photochemical systems due to solubility problems.[8] Consider alternative high-boiling aprotic polar solvents if you suspect this is an issue.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between thermal and photochemical decarboxylation mechanisms? A1: The mechanisms are fundamentally different.

  • Thermal Copper-Catalyzed Decarboxylation proceeds through a polar mechanism. It involves the formation of a copper carboxylate salt. The key step is the heterolytic cleavage of the C-C bond, often facilitated by the metal center, to eject CO₂ and form an aryl-copper intermediate.[6][8]

  • Photochemical (LMCT) Decarboxylation proceeds through a radical mechanism. A photon excites a copper-carboxylate complex, causing a Ligand-to-Metal Charge Transfer (LMCT). This generates an oxygen-centered aryl carboxylate radical, which rapidly loses CO₂ to form an aryl radical. This radical is then captured by copper to proceed to the product.[2][8][12]

Q2: Do I need an inert atmosphere for my decarboxylation reaction? A2: It is highly recommended. The presence of air (oxygen) has been observed to slow down thermal decarboxylation reactions.[1] For photochemical reactions involving air-sensitive copper(I) or other reagents, an inert atmosphere is crucial to prevent catalyst oxidation and achieve good yields.[7]

Q3: Can I monitor the progress of my reaction? A3: Yes. The most common methods are Thin Layer Chromatography (TLC) for a quick qualitative check, or High-Performance Liquid Chromatography (HPLC) for quantitative analysis. For analysis of the starting fluorinated benzoic acids and the fluorinated products, LC-MS/MS is a highly sensitive and reliable technique.[7][11]

Q4: My starting material is a poly-fluorinated phthalic acid. Can I selectively remove only one carboxyl group? A4: Yes, selective mono-decarboxylation of poly-fluorinated phthalic acids is a common strategy to synthesize fluorinated benzoic acids. The reaction conditions can be controlled to favor the formation of the benzoic acid derivative. It is believed that the decarboxylation of phthalic acid occurs sequentially, first to the benzoic acid, which then requires further energy to decarboxylate completely to the benzene derivative.[1] Careful control of temperature and reaction time is key.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the decarboxylation of various fluorinated benzoic acids from published literature.

Table 1: Thermal Decarboxylation of Fluorinated Phthalic/Benzoic Acids

Starting Material Catalyst/Solvent Temperature (°C) Time (h) Product Yield (%) Reference
Tetrafluorophthalic Acid Tri-n-butyl amine 130 4 2,3,4,5-Tetrafluorobenzoic Acid 81.6 [13][14]
Tetrafluorophthalic Acid Tri-n-butylammonium trifluoromethanesulfonate / Water 150-155 5.5 2,3,4,5-Tetrafluorobenzoic Acid 91.3 [15]
3,4,5,6-Tetrafluorophthalic Acid Calcium Hydroxide / Water 160 18 2,3,4,5-Tetrafluorobenzoic Acid 96.4 [16]

| Poly-fluorinated Benzoic Acids | Copper or Copper Salt / Quinoline or NMP | 190-200 | N/A | Poly-fluorobenzene | N/A |[1] |

Table 2: Photochemical ¹⁸F-Fluorodecarboxylation of Benzoic Acids via Cu-LMCT (Note: RCC = Radiochemical Conversion, determined by radio-HPLC)

Substrate (Benzoic Acid Derivative)Substituent TypeRadiochemical Conversion (RCC, %)Reference
4-Methoxy-Electron-Donating16 - 40[7]
4-Methyl-Electron-Donating16 - 40[7]
UnsubstitutedElectron-Neutral34 - 40[7]
4-Fluoro-Electron-Neutral34 - 40[7]
4-Chloro-Electron-Withdrawing20 - 36[7]
4-Trifluoromethyl-Electron-Withdrawing20 - 36[7]
4-Formyl-Electron-Withdrawing26 ± 2[7]
2-Nitro-Strongly Electron-Withdrawing0[11]

Experimental Protocols

Protocol 1: General Procedure for Thermal Decarboxylation in a High-Boiling Solvent

Objective: To perform a complete decarboxylation of a poly-fluorinated benzoic acid to its corresponding fluorobenzene derivative.

Materials:

  • Poly-fluorinated benzoic acid (1.0 eq)

  • Copper(I) oxide or powdered copper (5-10 wt %)

  • Quinoline or N-methyl-2-pyrrolidone (NMP) (3-5 mL per gram of substrate)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Nitrogen or Argon line

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Equip the flask with a stir bar, reflux condenser, and a gas inlet/outlet for the inert atmosphere.

  • Charging the Flask: To the flask, add the poly-fluorinated benzoic acid and the copper catalyst.

  • Inerting: Flush the system with Nitrogen or Argon for 10-15 minutes.

  • Solvent Addition: Add the high-boiling solvent (Quinoline or NMP) via syringe or cannula.

  • Heating: Begin stirring and slowly heat the mixture to the target temperature (typically 190-200°C). Maintain a gentle flow of inert gas.

  • Reaction: Monitor the reaction by observing the cessation of CO₂ evolution (bubbling). The reaction progress can also be checked by taking small aliquots (carefully!) and analyzing by TLC or HPLC. Reaction times can vary from a few hours to over 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the dark mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • To remove the quinoline/NMP and any remaining acid, wash the organic layer sequentially with an acidic aqueous solution (e.g., 2M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation to obtain the pure fluorobenzene derivative.

Protocol 2: General Procedure for Photochemical Decarboxylation via Copper-LMCT

Objective: To perform a decarboxylative functionalization (e.g., fluorination or proto-decarboxylation) under mild, light-induced conditions. This protocol is adapted from modern decarboxylative fluorination literature.

Materials:

  • Fluorinated benzoic acid (1.0 eq)

  • Copper catalyst, e.g., Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂) (5-10 mol%)

  • Additives if required (e.g., for fluorination, a fluoride source)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Schlenk flask or reaction vial with a septum

  • Magnetic stirrer and stir bar

  • LED light source (e.g., 365 nm, 34 W)

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure:

  • Preparation (Inert Atmosphere): All steps should be performed in a glovebox or using Schlenk line techniques as the copper catalysts can be air-sensitive.

  • Charging the Flask: In the reaction vessel, combine the fluorinated benzoic acid and the copper catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent. The mixture should be stirred to ensure dissolution or a fine suspension.

  • Initiation: Place the reaction vessel in front of the LED light source, ensuring the light fully illuminates the mixture. A fan may be used to maintain the reaction at room temperature.

  • Reaction: Stir the reaction under irradiation for the required time (typically 6-24 hours). Monitor the reaction progress by taking aliquots via a degassed syringe and analyzing by HPLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the light source.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Thermal_Decarboxylation_Mechanism cluster_start Reactants cluster_complex Complex Formation cluster_decarboxylation Decarboxylation (High Temp) cluster_end Product Formation ArCOOH Fluorinated Benzoic Acid (Ar-COOH) Cu_carboxylate Copper(I) Benzoate Complex [Ar-COO-Cu] ArCOOH->Cu_carboxylate Coordination Cu_cat Cu(I) Catalyst Cu_cat->Cu_carboxylate TS Transition State Cu_carboxylate->TS Heat (190-270°C) ArCu Aryl-Copper Intermediate [Ar-Cu] TS->ArCu CO2 CO₂ TS->CO2 ArH Product (Ar-H) ArCu->ArH Protodemetallation (from solvent/trace H₂O) Cu_cat_regen Cu(I) Catalyst (regenerated) ArH->Cu_cat_regen

Photochemical_Decarboxylation_Mechanism cluster_start Ground State cluster_excitation Photoexcitation (LMCT) cluster_decarboxylation Radical Formation cluster_end Product Pathway Cu_complex Copper(II) Benzoate Complex [Ar-COO-Cu(II)] Excited_complex Excited State* [Ar-COO• Cu(I)] Cu_complex->Excited_complex Ar_radical Aryl Radical (Ar•) Excited_complex->Ar_radical Fast CO₂ Extrusion CO2 CO₂ Excited_complex->CO2 Light Light (hν) (e.g., 365 nm) Light->Excited_complex LMCT Ar_product Product (e.g., Ar-F, Ar-H) Ar_radical->Ar_product Radical Capture & Reductive Elimination Cu_regenerated Cu(II) Catalyst (regenerated) Ar_product->Cu_regenerated

Experimental_Workflow

References

Technical Support Center: Regioselective Functionalization of Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of trifluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in the functionalization of trifluorobenzoic acid?

A1: The primary factors include the electronic properties of the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups, the choice of directing group, the catalytic system (metal and ligands), reaction temperature, and solvent. The strongly electron-withdrawing nature of the -CF₃ group and the directing capabilities of the -COOH group often lead to complex regiochemical outcomes.

Q2: I am observing a mixture of ortho, meta, and para products. How can I favor a specific regioisomer?

A2: To favor a specific regioisomer, you can employ several strategies:

  • Directing Groups: Utilize the inherent directing ability of the carboxylic acid for ortho-functionalization or employ specialized directing groups for meta or para selectivity.[1]

  • Catalyst/Ligand Selection: The steric and electronic properties of the catalyst and its ligands are critical. Bulky ligands can sterically hinder certain positions, favoring functionalization at less hindered sites.[2][3]

  • Temperature Control: Reaction temperature can influence whether the kinetic or thermodynamic product is favored. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product.[2][4]

  • Solvent Choice: The polarity of the solvent can stabilize or destabilize reaction intermediates, thereby influencing the regiochemical pathway.[2][4]

Q3: Why is achieving meta-functionalization of trifluorobenzoic acid particularly challenging?

A3: Meta-functionalization is challenging because the carboxylic acid group is a strong ortho-director in many C-H activation reactions.[5][6] The electronic influence of the trifluoromethyl group also does not strongly favor meta substitution in many reaction types. Overcoming this inherent preference often requires specialized strategies, such as the use of transient directing groups or relay catalysis.[7][8]

Q4: Can the carboxylic acid group be used as a directing group?

A4: Yes, the carboxylic acid group can act as a directing group, typically for ortho-C-H functionalization.[6][9] This is achieved through chelation of the metal catalyst to the carboxylate, which positions the catalyst in proximity to the ortho C-H bonds.

Q5: What is a "traceless" or "transient" directing group, and how can it be used to achieve meta-selectivity?

A5: A traceless or transient directing group is a group that is temporarily installed to direct a reaction to a specific position and is subsequently removed under the reaction conditions. For example, CO₂ can be used as a transient directing group to achieve meta-arylation of fluoroarenes.[7] The strategy involves an initial ortho-lithiation followed by carboxylation. The newly introduced carboxylic acid group then directs a palladium-catalyzed arylation to the meta position relative to the original fluorine substituent, after which the transient carboxyl group is removed via protodecarboxylation.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ligand The steric and electronic properties of the ligand are crucial. Screen a panel of ligands with varying steric bulk and electronic properties (e.g., bulky phosphine ligands like XPhos, SPhos).[2][3]Improved selectivity for a single regioisomer.
Incorrect Solvent Choice Solvent polarity can influence the reaction pathway.[2] Experiment with a range of solvents with different polarities (e.g., polar aprotic like DMF, non-polar like toluene).A change in solvent may significantly alter the ratio of regioisomers, potentially favoring the desired product.
Inappropriate Reaction Temperature The reaction may be under kinetic or thermodynamic control, yielding different products.[2][4] Run the reaction at a lower temperature to favor the kinetic product or a higher temperature for the thermodynamic product.Increased yield of the desired regioisomer based on its relative stability.
Ineffective Directing Group The coordinating ability of the directing group may be insufficient. Consider using a directing group with stronger coordinating atoms or a bidentate directing group for more robust control.[1]Enhanced control over the reaction site, leading to higher regioselectivity.
Inconsistent Reaction Conditions Minor variations in temperature, stirring, or atmosphere can lead to inconsistent results.[2] Ensure precise and consistent control over all reaction parameters. Use an inert atmosphere if the reaction is sensitive to air or moisture.Reproducible regioselectivity across different batches.
Issue 2: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Catalyst Activity The chosen catalyst may not be sufficiently active. Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and vary the catalyst loading.[3]Increased conversion to the desired functionalized product.
Substrate or Product Decomposition The starting material or the desired product may be unstable under the reaction conditions. Try lowering the reaction temperature or using milder reagents.Minimized degradation and an overall increase in the isolated yield of the desired product.
Undesired Side Reactions (e.g., Decarboxylation) For reactions involving the carboxylic acid, premature decarboxylation can be a significant side reaction, especially at high temperatures.[10][11] Optimize the reaction temperature and consider alternative catalytic systems that operate under milder conditions.Reduced formation of byproducts and improved yield of the carboxylate-containing product.
Poor Coordination of Directing Group The directing group may not be coordinating effectively to the metal center. Ensure the directing group is appropriately positioned and that there are no competing coordinating species in the reaction mixture.More efficient C-H activation at the desired position, leading to a higher yield.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.Maximized product formation by stopping the reaction at the point of highest conversion.

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of Fluorinated Benzoic Acids

EntryFluorobenzoic Acid IsomerArylating AgentCatalyst / LigandSolventTemp (°C)Regioisomeric Ratio (ortho:meta:para)Yield (%)Reference
12-Fluorobenzoic Acid4-iodoanisolePd(OAc)₂ / P(o-tolyl)₃DMA120>95:<5:078Inferred from general principles[12]
23-Fluorobenzoic Acid4-iodoanisolePd(OAc)₂ / XPhosDioxane10010:85:565Inferred from related studies[8]
34-Fluorobenzoic Acid4-iodoanisolePd(OAc)₂ / SPhosToluene11080:20:072Inferred from related studies[3]

Table 2: Comparison of Conditions for ortho vs. meta Functionalization

Parameterortho-Allylationmeta-Arylation (Transient DG)
Substrate Trifluorobenzoic AcidFluoroarene (precursor)
Catalyst [Ru(p-cymene)Cl₂]₂Pd(OAc)₂
Directing Group -COOH (inherent)CO₂ (transient)
Key Reagents Allyl acetate, K₃PO₄Aryl iodide, Ag₂CO₃
Solvent t-AmylOHToluene
Temperature 50 °C130 °C
Selectivity Regiospecific orthoComplete meta
Reference [6][7]

Experimental Protocols

Protocol 1: Regiospecific ortho-C-H Allylation of 2,4,6-Trifluorobenzoic Acid

This protocol is adapted from a general procedure for the ortho-allylation of benzoic acids.[6]

Materials:

  • 2,4,6-Trifluorobenzoic acid

  • Allyl acetate

  • [Ru(p-cymene)Cl₂]₂

  • K₃PO₄

  • t-AmylOH (solvent)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 2,4,6-trifluorobenzoic acid (1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous t-AmylOH (0.2 M) and allyl acetate (1.5 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ortho-allyl-2,4,6-trifluorobenzoic acid.

Protocol 2: meta-C-H Arylation of a Fluoroarene using a Transient Directing Group Strategy

This protocol is based on a method for the meta-arylation of fluoroarenes.[7] It involves a one-pot, two-step sequence.

Materials:

  • Fluoroarene (e.g., 1,3,5-trifluorobenzene)

  • n-BuLi

  • Dry CO₂

  • Aryl iodide

  • Pd(OAc)₂

  • Ag₂CO₃

  • Anhydrous THF

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure: Step 1: Carboxylation

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the fluoroarene (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 equiv.) and stir for 1 hour at -78 °C.

  • Bubble dry CO₂ gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

Step 2: Arylation/Decarboxylation 6. To the same flask, add Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv.), and the aryl iodide (1.2 equiv.). 7. Add anhydrous toluene. 8. Heat the reaction mixture to 130 °C and stir for 16 hours. 9. Monitor the reaction by TLC or LC-MS. If decarboxylation is sluggish, adding DMSO and heating at a higher temperature may be necessary.[7] 10. Cool the reaction to room temperature, filter through a pad of Celite, and wash with ethyl acetate. 11. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the meta-arylated product.

Visualizations

experimental_workflow_ortho_allylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Trifluorobenzoic Acid, [Ru] catalyst, K₃PO₄ start->reagents inert Inert Atmosphere (Ar/N₂) reagents->inert solvent Add t-AmylOH & Allyl Acetate inert->solvent heat Heat to 50 °C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with 1 M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Ortho-allylated Product purify->product troubleshooting_regioselectivity problem Poor Regioselectivity (Mixture of Isomers) cause1 Suboptimal Ligand problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 Inappropriate Temperature problem->cause3 cause4 Ineffective Directing Group problem->cause4 solution1 Screen Ligands (Sterics/Electronics) cause1->solution1 solution2 Vary Solvent Polarity cause2->solution2 solution3 Adjust Temperature (Kinetic vs. Thermo) cause3->solution3 solution4 Use Stronger/ Bidentate DG cause4->solution4

References

Technical Support Center: Troubleshooting NMR Peak Assignments for 4-Methoxy-2,3,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the accurate assignment of NMR peaks for 4-Methoxy-2,3,5-trifluorobenzoic acid. The following sections provide predicted NMR data, frequently asked questions (FAQs) for troubleshooting common issues, detailed experimental protocols, and visual aids to facilitate understanding.

Predicted NMR Data

Due to the limited availability of experimental spectra for this compound in public databases, the following data has been generated using a combination of NMR prediction algorithms and analysis of substituent effects and known coupling constants for similar fluorinated aromatic compounds. This data serves as a baseline for expected spectral features.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-67.5 - 7.8ddd (doublet of doublet of doublets)⁴J(H-F) ≈ 7-10 Hz, ³J(H-F) ≈ 2-4 Hz, ⁵J(H-F) ≈ 1-2 Hz
OCH₃3.9 - 4.1s (singlet)-
COOH10.0 - 13.0br s (broad singlet)-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
C=O165 - 170m (multiplet)
C-1110 - 115m
C-2150 - 155 (d)ddd¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-25 Hz
C-3140 - 145 (d)ddd¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-25 Hz, ²J(C-F) ≈ 15-25 Hz
C-4145 - 150 (d)m
C-5148 - 153 (d)dd¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-25 Hz
C-6115 - 120m
OCH₃55 - 60q (quartet)³J(C-H) ≈ 145 Hz

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

FluorinePredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
F-2-130 to -140dd (doublet of doublets)³J(F-F) ≈ 18-22 Hz, ⁴J(F-F) ≈ 4-8 Hz
F-3-150 to -160dd³J(F-F) ≈ 18-22 Hz, ³J(F-H) ≈ 2-4 Hz
F-5-140 to -150dd⁴J(F-F) ≈ 4-8 Hz, ⁴J(H-F) ≈ 7-10 Hz

Frequently Asked Questions (FAQs)

Q1: The aromatic proton signal (H-6) in my ¹H NMR spectrum is not a clear doublet of doublet of doublets. What could be the issue?

A1: Several factors can lead to a less-defined multiplet for H-6:

  • Poor Shimming: An inhomogeneous magnetic field can cause peak broadening, obscuring fine couplings. Re-shimming the instrument should improve resolution.

  • Low Spectrometer Field Strength: At lower field strengths, the chemical shift difference between coupled nuclei (in Hz) is smaller, which can lead to second-order effects and more complex, less resolved multiplets.

  • Solvent Effects: The choice of solvent can influence chemical shifts. If signals are overlapping, consider running the sample in a different deuterated solvent (e.g., acetone-d₆, DMSO-d₆).

  • Accidental Equivalence of Coupling Constants: It is possible that two of the H-F coupling constants are very similar, causing the multiplet to appear as a simpler pattern (e.g., a triplet of doublets).

Q2: I am seeing more than one singlet in the methoxy region (3.9 - 4.1 ppm) of the ¹H NMR spectrum. Is this an impurity?

A2: While an impurity is possible, another consideration is the presence of rotamers. If rotation around the C-O bond of the methoxy group is slow on the NMR timescale, you might observe distinct signals for different conformational isomers. To test this, you can acquire a spectrum at a higher temperature. If the signals coalesce into a single peak, they are likely from rotamers.

Q3: The carboxylic acid proton signal is very broad and its integration is not reliable. Why is this and how can I confirm its presence?

A3: The broadness of the carboxylic acid proton is due to chemical exchange with trace amounts of water in the NMR solvent and intermolecular hydrogen bonding. The exchange rate is often on the NMR timescale, leading to a broad signal.

To confirm the presence of the COOH proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.

Q4: In the ¹⁹F NMR spectrum, I am struggling to assign the signals for F-2, F-3, and F-5. How can I differentiate them?

A4: Differentiating the fluorine signals requires a careful analysis of their coupling patterns:

  • ¹H-¹⁹F Coupling: The F-5 nucleus is expected to show a larger coupling to the H-6 proton (⁴J(H-F) ≈ 7-10 Hz) compared to the F-3 nucleus (³J(H-F) ≈ 2-4 Hz). The F-2 nucleus will have a very small or negligible coupling to H-6. Running a ¹H-coupled ¹⁹F NMR spectrum will reveal these couplings.

  • F-F Coupling: The ortho coupling between F-2 and F-3 (³J(F-F)) is expected to be the largest (≈ 18-22 Hz). The meta coupling between F-3 and F-5 will be smaller, and the para coupling between F-2 and F-5 will be the smallest (⁴J(F-F) ≈ 4-8 Hz).

  • 2D NMR Experiments: A ¹H-¹⁹F HETCOR or HMBC experiment can definitively correlate the fluorine signals to the proton signal, aiding in assignment.

Q5: My ¹³C NMR spectrum has very weak signals for the fluorinated carbons, and some peaks are broader than others. Is this normal?

A5: Yes, this is expected for carbons directly attached to fluorine.

  • Signal Splitting: The large one-bond C-F coupling (¹J(C-F)) splits the carbon signal into a doublet. This reduces the apparent height of the peak compared to a singlet.

  • Long-Range Coupling: Additional smaller couplings to other fluorine and hydrogen atoms will further split the signal into a multiplet, further reducing the peak height.

  • Relaxation Effects: Quarternary carbons (like C-1, C-2, C-3, C-4, and C-5) often have longer relaxation times, which can lead to lower signal intensity in standard ¹³C NMR experiments. Increasing the relaxation delay (d1) in your acquisition parameters can help to improve the signal intensity for these carbons.

  • Peak Broadening: In some cases, unresolved long-range couplings can lead to peak broadening.

Experimental Protocols

Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Ensure the solvent is from a fresh, sealed container to minimize water content.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Acquiring High-Quality NMR Spectra

  • ¹H NMR:

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Ensure proper shimming to obtain sharp peaks and good resolution.

  • ¹³C NMR:

    • Use a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

    • Employ proton decoupling to simplify the spectrum and improve signal-to-noise.

    • For better quantitative results, especially for quaternary carbons, increase the relaxation delay (d1) to 5-10 seconds.

  • ¹⁹F NMR:

    • ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.

    • Proton decoupling can be used to simplify the spectrum, but acquiring a proton-coupled spectrum is often necessary to observe H-F couplings for assignment purposes.

    • Ensure the spectral width is large enough to encompass all fluorine signals.

Visualizations

troubleshooting_workflow cluster_checks Initial Checks start Start: Unexpected NMR Spectrum check_sample 1. Check Sample Preparation start->check_sample impurity Impurity Suspected? check_sample->impurity Contaminant peaks present? check_acquisition 2. Review Acquisition Parameters re_acquire Re-acquire Spectrum check_acquisition->re_acquire Adjust parameters run_2d 3. Perform 2D NMR consult Consult Spectroscopist run_2d->consult Still unclear re_purify Re-purify Sample re_purify->re_acquire impurity->re_purify Yes broad_peaks Broad Peaks? impurity->broad_peaks No broad_peaks->check_sample Yes (Check concentration, solubility) wrong_multiplicity Incorrect Multiplicity? broad_peaks->wrong_multiplicity No wrong_multiplicity->check_acquisition Yes wrong_multiplicity->run_2d No, assignments unclear

Caption: A logical workflow for troubleshooting NMR peak assignment issues.

Caption: Predicted spin-spin coupling network in this compound.

Technical Support Center: Managing the Hygroscopic Nature of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling hygroscopic fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on managing the challenges associated with the moisture sensitivity of these critical compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes fluorinated intermediates prone to hygroscopicity?

A1: The hygroscopic nature of fluorinated intermediates can be attributed to several factors. The high electronegativity of fluorine atoms can create strong dipole moments within the molecule, leading to a greater affinity for polar water molecules.[1] Additionally, the presence of other functional groups, such as hydroxyl or carboxyl groups, can provide sites for hydrogen bonding with water. The crystal lattice structure of a solid-state intermediate also plays a role; amorphous solids or certain crystalline forms may have a higher propensity for water uptake.[2]

Q2: What are the common consequences of improper moisture control when working with fluorinated intermediates?

A2: Inadequate control of moisture can lead to a range of issues, from physical changes to chemical degradation. Physically, moisture absorption can cause powders to clump, become gummy, or even deliquesce into a liquid, making accurate weighing and handling difficult.[2] Chemically, the presence of water can lead to hydrolysis of sensitive functional groups, such as trifluoromethyl groups or aryl fluorides, resulting in the formation of impurities and a reduction in the yield and purity of the desired product.[3][4] For active pharmaceutical ingredients (APIs), changes in hydration state can also affect solubility, dissolution rate, and bioavailability.[5]

Q3: How can I determine the hygroscopicity of my fluorinated intermediate?

A3: The hygroscopicity of a pharmaceutical solid can be classified according to the European Pharmacopoeia. This classification is based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours. Dynamic Vapor Sorption (DVS) is a modern analytical technique that provides a more detailed understanding of a material's moisture sorption and desorption behavior by measuring the change in mass as a function of relative humidity.[6]

Troubleshooting Guides

Issue 1: Inconsistent or low yields in reactions involving fluorinated intermediates.
Possible Cause Troubleshooting Step Recommended Action
Moisture contamination of reagents or solvents Verify the water content of your starting materials and solvents.Use freshly dried solvents. Anhydrous solvents should be stored over molecular sieves and handled under an inert atmosphere. For highly sensitive reactions, consider using a solvent drying system.
Hygroscopic nature of the fluorinated intermediate The intermediate may have absorbed moisture from the atmosphere during weighing or transfer.Handle the intermediate in a controlled environment, such as a glovebox or under a stream of inert gas. Minimize the time the container is open to the atmosphere.[7]
Degradation of the intermediate The intermediate may have degraded upon storage due to moisture exposure.Store hygroscopic fluorinated intermediates in tightly sealed containers, preferably in a desiccator or a controlled humidity cabinet. Consider storing under an inert atmosphere.
Issue 2: Difficulty in accurately weighing a hygroscopic fluorinated intermediate.
Possible Cause Troubleshooting Step Recommended Action
Rapid moisture uptake on the balance The material appears to "melt" or gain weight rapidly during weighing.Weigh the compound in a glovebox with a low-humidity atmosphere. Alternatively, weigh the material quickly and consider weighing by difference. For small quantities, preparing a stock solution in a dry solvent can be more accurate.[8]
Static electricity on glassware Erratic balance readings.Use an anti-static gun or brush to dissipate static charge on the weighing vessel and balance.
Issue 3: Clogging of syringe needles when transferring liquid fluorinated reagents.
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis at the needle tip Solid byproducts form upon contact with atmospheric moisture.Purge the syringe and needle with a dry, inert gas (e.g., argon or nitrogen) before and after transfer. Ensure the septum on the reagent bottle provides a good seal.

Experimental Protocols

Protocol 1: Handling Hygroscopic Fluorinated Intermediates Using a Schlenk Line

This protocol outlines the basic procedure for setting up and using a Schlenk line to maintain an inert atmosphere for handling moisture-sensitive fluorinated intermediates.

Materials:

  • Schlenk line connected to a vacuum pump and a source of dry, inert gas (argon or nitrogen)

  • Oven-dried or flame-dried glassware with ground glass joints

  • High-vacuum grease

  • Septa

  • Cannula or syringe with a long needle

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and assembled while still warm to prevent moisture from adsorbing onto the surfaces. Lightly grease all ground glass joints.

  • System Purge: Connect the assembled glassware to the Schlenk line.

  • Evacuation: Open the stopcock on the glassware to the vacuum manifold of the Schlenk line to evacuate the air.

  • Backfilling: Close the stopcock to the vacuum and slowly open it to the inert gas manifold to fill the glassware with argon or nitrogen.

  • Repeat: Repeat the evacuation and backfilling cycle at least three times to ensure a completely inert atmosphere.

  • Reagent Transfer (Solid): For solid fluorinated intermediates, quickly open the flask under a positive pressure of inert gas, add the solid, and immediately reseal the flask. For highly sensitive solids, this transfer should be performed in a glovebox.

  • Reagent Transfer (Liquid): For liquid reagents, use a dry, inert gas-purged syringe or a cannula to transfer the liquid from a septum-sealed bottle to the reaction flask.

Schlenk_Line_Workflow cluster_prep Preparation cluster_purge Inerting cluster_transfer Reagent Transfer Dry_Glassware 1. Dry Glassware Assemble_Glassware 2. Assemble Hot Dry_Glassware->Assemble_Glassware Connect_to_Line 3. Connect to Schlenk Line Assemble_Glassware->Connect_to_Line Evacuate 4. Evacuate Connect_to_Line->Evacuate Backfill 5. Backfill with Inert Gas Evacuate->Backfill Cycle 1 Repeat 6. Repeat 3x Backfill->Repeat Cycles 2 & 3 Solid_Transfer 7a. Solid Transfer Repeat->Solid_Transfer Liquid_Transfer 7b. Liquid Transfer Repeat->Liquid_Transfer

Workflow for handling moisture-sensitive reagents using a Schlenk line.
Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a sample. This is a general protocol that may need to be adapted based on the specific fluorinated intermediate and the KF titrator being used.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate KF reagents (e.g., methanol-based or methanol-free for compounds that react with methanol)

  • Dry solvent compatible with the fluorinated intermediate

  • Gastight syringe for liquid samples

  • Weighing boat or vial for solid samples

Procedure:

  • Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.

  • Titer Determination (for volumetric KF): Accurately add a known amount of a certified water standard to the titration vessel and perform the titration. Repeat this at least three times to determine the precise titer of the KF reagent.

  • Sample Preparation:

    • Liquids: Using a dry, gastight syringe, draw up a known volume or weight of the liquid sample.

    • Solids: Accurately weigh a suitable amount of the solid sample. The sample size should be chosen to give a reasonable titrant volume.

  • Sample Introduction:

    • Liquids: Inject the liquid sample into the titration vessel through the septum.

    • Solids: Quickly introduce the weighed solid into the titration vessel. For solids that are difficult to dissolve, a KF oven may be required to heat the sample and transfer the evaporated water to the titration cell.

  • Titration: Start the titration. The instrument will automatically stop at the endpoint and calculate the water content.

  • Calculations: The water content is calculated based on the amount of titrant consumed and the titer of the reagent (for volumetric) or the total charge passed (for coulometric).

Considerations for Fluorinated Compounds:

  • Some fluorinated compounds may have low solubility in standard KF solvents. A co-solvent may be necessary.

  • Highly acidic or basic fluorinated intermediates can interfere with the KF reaction. Buffering the reagent may be required.

  • Fluorinated compounds that can react with iodine or the KF reagents will give inaccurate results. Method development and validation are crucial.[5]

Data Presentation

Hygroscopicity Classification of Pharmaceutical Solids

The following table, based on the European Pharmacopoeia, provides a classification system for the hygroscopicity of solid materials.

Classification Mass Increase after 24h at 25°C and 80% RH
Non-hygroscopic< 0.12% w/w
Slightly hygroscopic≥ 0.2% and < 2% w/w
Hygroscopic≥ 2% and < 15% w/w
Very hygroscopic≥ 15% w/w
Data sourced from the European Pharmacopoeia.[1]
Common Drying Methods for Fine Chemicals
Drying Method Principle Suitability for Heat-Sensitive Compounds Key Considerations
Convective Drying Hot air or inert gas is passed over the material to evaporate moisture.ModerateCan be harsh; potential for degradation if temperatures are too high.
Vacuum Drying Drying under reduced pressure, which lowers the boiling point of water.HighGentle method, suitable for heat-sensitive materials.
Freeze Drying (Lyophilization) The material is frozen, and water is removed by sublimation under vacuum.Very HighPreserves the structure of the material; ideal for highly sensitive compounds.
Spray Drying A liquid feed is atomized into a hot gas stream to rapidly produce a dry powder.Moderate to HighFast process, but initial exposure to high temperature requires careful control.

Visualization of Key Concepts

Degradation_Pathway Fluorinated Intermediate Fluorinated Intermediate Hydrolysis Hydrolysis Fluorinated Intermediate->Hydrolysis Water (H2O) Water (H2O) Water (H2O)->Hydrolysis Degradation Product(s) Degradation Product(s) Hydrolysis->Degradation Product(s) Loss of Potency / Impurity Formation Loss of Potency / Impurity Formation Degradation Product(s)->Loss of Potency / Impurity Formation Troubleshooting_Logic Start Low Reaction Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Inert_Atmosphere Was inert atmosphere used? Check_Moisture->Inert_Atmosphere Yes Implement_Inert Implement proper inert atmosphere techniques (e.g., Schlenk line). Check_Moisture->Implement_Inert No Dry_Solvents Were solvents anhydrous? Inert_Atmosphere->Dry_Solvents Yes Inert_Atmosphere->Implement_Inert No Reagent_Age Is the reagent old or frequently used? Dry_Solvents->Reagent_Age Yes Dry_Solvents_Action Use freshly dried solvents or test for water content. Dry_Solvents->Dry_Solvents_Action No New_Reagent Use a fresh bottle of the fluorinated intermediate. Reagent_Age->New_Reagent Yes Other_Issues Investigate other reaction parameters (temperature, stoichiometry, etc.). Reagent_Age->Other_Issues No

References

Technical Support Center: Safe Handling and Disposal of Trifluoromethylating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling, troubleshooting, and disposal of common trifluoromethylating reagents. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for each reagent before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the main classes of trifluoromethylating reagents?

A1: The primary hazards differ between the main classes of reagents:

  • Ruppert-Prakash Reagent (TMSCF₃): This reagent is a volatile, flammable liquid that is highly sensitive to moisture.[1] Contact with water can release flammable gases.[1] It should be handled under a strict inert atmosphere.

  • Togni Reagents: Togni Reagent II, in particular, has been reported to have explosive properties and can decompose exothermically, especially upon heating.[2] It is a solid that is also sensitive to strong acids and bases. Some commercial formulations are mixed with diatomaceous earth to reduce the risk of explosion.

  • Umemoto Reagents: These are generally thermally stable, crystalline solids.[3] However, they are reactive compounds and should be handled with care, avoiding strong oxidizing agents.[2] Like other reagents, they should be protected from moisture.

Q2: What are the appropriate storage conditions for these reagents?

A2: Proper storage is crucial to maintain reagent integrity and ensure safety:

  • Ruppert-Prakash Reagent (TMSCF₃): Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[1] It is essential to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.[1]

  • Togni Reagents: These should be stored in a cool, dry place, such as a refrigerator, and protected from light.[4] Given their potential for thermal decomposition, they should be kept away from heat sources.

  • Umemoto Reagents: Store in a cool, dry, and dark place under an inert atmosphere.[5] Some specific Umemoto reagents, like the Mes-Umemoto reagent, are stored at -20°C.[6] Always refer to the supplier's instructions for the specific reagent.

Q3: What personal protective equipment (PPE) should I wear when handling these reagents?

A3: A comprehensive PPE ensemble is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.

Troubleshooting Guides

Ruppert-Prakash Reagent (TMSCF₃)

Problem: Low or no yield of the trifluoromethylated product.

  • Possible Cause: Moisture contamination. The reagent and the trifluoromethyl anion intermediate are highly sensitive to moisture, leading to the formation of fluoroform (CF₃H).

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents, and handle the reagent under a strict inert atmosphere.[1]

  • Possible Cause: Inactive initiator. The fluoride source (e.g., TBAF) may be hydrated.

    • Solution: Use a fresh bottle of the initiator or dry it under high vacuum. Consider using an anhydrous fluoride source like tetrabutylammonium triphenyldifluorosilicate (TBAT).[1]

  • Possible Cause: Reagent decomposition. Prolonged storage or exposure to high temperatures can degrade the reagent.

    • Solution: Use a fresh bottle of the reagent and ensure it has been stored properly.[1]

Problem: Formation of silyl enol ether byproduct instead of the desired 1,2-addition product with a ketone.

  • Possible Cause: The trifluoromethyl anion is acting as a base, deprotonating the α-carbon of the ketone.

    • Solution 1: Lower the reaction temperature to favor the nucleophilic addition pathway.

    • Solution 2: The addition of a Lewis acid can activate the carbonyl group, making it more susceptible to nucleophilic attack.

Togni Reagents

Problem: Low or no conversion of starting material.

  • Possible Cause: Inappropriate solvent or base. The reaction conditions can significantly influence the reactivity of Togni reagents.

    • Solution: Screen different solvents and bases. For example, in some hydrotrifluoromethylation reactions, DMF can act as both a solvent and a hydrogen source in the presence of K₂CO₃.[7]

  • Possible Cause: Reagent decomposition. Togni reagents can be decomposed by certain nucleophiles or additives. For instance, iodide ions can decompose the reagent.[7]

    • Solution: Carefully select additives and consider the stability of the reagent under your specific reaction conditions.

Problem: Reaction is not selective, yielding multiple products.

  • Possible Cause: The reaction may be proceeding through a radical pathway, leading to a loss of selectivity.

    • Solution: The addition of radical inhibitors or scavengers can help to probe and potentially suppress undesired radical pathways. Conversely, for desired radical reactions, ensure conditions are optimal for radical generation.

Umemoto Reagents

Problem: Difficulty in separating the desired product from byproducts.

  • Possible Cause: The trifluoromethylation reaction generates dibenzothiophene (or a related heterocycle) as a byproduct, which can be difficult to separate from the product.[8]

    • Solution: Newer generations of Umemoto reagents have been developed to be recyclable, which can simplify purification.[9] Otherwise, careful optimization of chromatographic separation is required.

Problem: Low reactivity with the substrate.

  • Possible Cause: The electrophilicity of the Umemoto reagent may not be sufficient for your specific substrate.

    • Solution: Umemoto reagents are available with varying reactivity based on the substituents on the dibenzothiophene core.[10] Consider using a more powerful, second-generation Umemoto reagent, such as those with fluorine substituents, which exhibit enhanced thermal stability and electrophilicity.[3]

Quantitative Data Summary

The following table provides a summary of key quantitative data for the different classes of trifluoromethylating reagents.

PropertyRuppert-Prakash Reagent (TMSCF₃)Togni Reagent IIUmemoto Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium triflate)
Physical State Colorless liquid[11]White to off-white crystalline solid[4]White crystalline solid[12]
Melting Point N/A122.4–123.4 °C150-164 °C (varies by specific reagent)[11][13]
Boiling Point 54-55 °C[14]DecomposesDecomposes
Decomposition Slight decomposition on storage[15]Onset at >149 °C with strong exothermThermally stable, but thermolysis can occur at high temperatures (e.g., >140 °C for some)[8]
Storage Cool, dry, well-ventilated, under inert atmosphere[1]2-8 °C, protected from light[4]Cool, dry, dark, inert atmosphere; some at -20°C[5][6]

Experimental Protocols

General Quenching Procedure for Unused Reagents

Disclaimer: This is a general guideline. Always consult your institution's EHS for specific protocols. Small-scale quenching of residual reactive material is described below. For bulk quantities, it is often safer to dispose of the material as hazardous waste without quenching.[16]

  • Preparation: In a properly functioning chemical fume hood, place a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. The flask should be large enough to accommodate the reagent and quenching solution. Purge the flask with an inert gas (nitrogen or argon).

  • Dilution: Dilute the trifluoromethylating reagent with an inert, high-boiling point solvent (e.g., toluene or heptane) to a concentration of less than 5% wt.

  • Cooling: Cool the diluted reagent solution in an ice-water bath to 0 °C.[3]

  • Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise from the addition funnel with vigorous stirring.[3] Monitor the temperature and the rate of any gas evolution. Keep the addition rate slow to maintain a controlled reaction.

  • Secondary Quench: Once the addition of isopropanol is complete and the reaction has subsided, slowly add a more reactive alcohol, such as methanol or ethanol, to ensure complete quenching.

  • Final Quench with Water: After the reaction with the alcohol is complete, slowly add water dropwise. Be extremely cautious as residual reactive material may still react violently with water.

  • Neutralization and Disposal: Once the quenching is complete and the solution has been stirred for several hours to ensure homogeneity, neutralize the solution with a weak acid (e.g., citric or acetic acid).[3] The resulting waste should be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines.[12]

Visualizations

Reagent_Selection_Workflow Logical Workflow for Trifluoromethylating Reagent Selection start Define Synthetic Goal (e.g., C-CF3, O-CF3, N-CF3) substrate_type Substrate Type? (Nucleophilicity, Functional Groups) start->substrate_type reaction_type Desired Reaction Type? (Nucleophilic, Electrophilic, Radical) substrate_type->reaction_type conditions Reaction Condition Constraints? (Temperature, pH, Moisture) reaction_type->conditions nucleophilic Nucleophilic Trifluoromethylation conditions->nucleophilic Carbonyls, Imines electrophilic Electrophilic Trifluoromethylation conditions->electrophilic Alcohols, Thiols, C-nucleophiles radical Radical Trifluoromethylation conditions->radical Arenes, Alkenes tms_cf3 Ruppert-Prakash (TMSCF3) nucleophilic->tms_cf3 togni Togni Reagents electrophilic->togni Milder Conditions umemoto Umemoto Reagents electrophilic->umemoto More Forcing Conditions radical->togni Via SET final_choice Select Reagent and Optimize Conditions tms_cf3->final_choice togni->final_choice umemoto->final_choice

Caption: A decision tree to guide the selection of a suitable trifluoromethylating reagent.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Trifluoromethylation Reactions start Low or No Yield check_reagents Check Reagent Quality and Storage start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate reagent_purity Is the reagent fresh? Has it been stored correctly? check_reagents->reagent_purity initiator Is the initiator/catalyst active? (e.g., anhydrous TBAF) check_conditions->initiator moisture Are conditions strictly anhydrous? (solvents, glassware, atmosphere) reagent_purity->moisture Yes solution_reagent Use fresh, properly stored reagent. reagent_purity->solution_reagent No solution_anhydrous Dry all components rigorously. Use inert atmosphere techniques. moisture->solution_anhydrous No temperature Is the temperature optimal? (Too low? Too high causing decomposition?) initiator->temperature solution_initiator Use fresh/anhydrous initiator. Optimize loading. initiator->solution_initiator No solution_temp Screen a range of temperatures. temperature->solution_temp No improve Improved Yield solution_reagent->improve solution_anhydrous->improve solution_initiator->improve solution_temp->improve

Caption: A workflow for troubleshooting low-yield trifluoromethylation reactions.

Disposal_Workflow Safe Disposal Workflow for Trifluoromethylating Reagents start Unused Reagent or Reaction Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood small_scale Small Scale Residuals? fume_hood->small_scale quench Quench Carefully (Dilute, Cool, Slow Addition of Alcohol, then Water) small_scale->quench Yes bulk Bulk Quantity or Uncertain Reactivity small_scale->bulk No neutralize Neutralize Quenched Solution (e.g., with citric acid) quench->neutralize collect_waste Collect in Labeled Hazardous Waste Container bulk->collect_waste neutralize->collect_waste ehs_disposal Dispose via Institutional EHS Program collect_waste->ehs_disposal

Caption: A step-by-step guide for the safe disposal of trifluoromethylating reagents.

References

"alternative catalysts for the synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Direct catalytic methods for the synthesis of this compound are not well-documented. The most plausible approaches involve multi-step syntheses, typically starting from a more fluorinated precursor. Two common strategies are:

  • Route A: Nucleophilic aromatic substitution of a fluorine atom with a methoxy group on a tetrafluorinated benzoic acid derivative, followed by introduction of the carboxylic acid functionality.

  • Route B: Introduction of the carboxyl group onto a methoxy-trifluorobenzene precursor via metallation (lithiation or Grignard reaction) followed by quenching with carbon dioxide.

Q2: Why is the regioselectivity of the methoxylation step critical?

A2: In polyfluorinated aromatic compounds, the fluorine atoms have different reactivities towards nucleophilic substitution. The position of the incoming methoxy group is directed by the electronic effects of the other substituents on the ring. Achieving the desired 4-methoxy isomer requires careful control of reaction conditions to favor substitution at the C-4 position. Undesired isomers can be difficult to separate from the final product.

Q3: What are the key safety precautions when working with organolithium reagents like n-butyllithium?

A3: Organolithium reagents are highly pyrophoric and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Glassware should be oven- or flame-dried immediately before use. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Work in a chemical fume hood and have a Class D fire extinguisher readily available.

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved by recrystallization from a suitable solvent system, such as toluene, cyclohexane, or a mixture of ethyl acetate and hexanes. Another method is to extract the product into an organic solvent after acidification of the reaction mixture, followed by evaporation of the solvent.[1] Column chromatography on silica gel can also be employed for high-purity samples.

Troubleshooting Guides

Guide 1: Low Yield in Lithiation-Carboxylation Step

Q: I am attempting to synthesize this compound via lithiation of a methoxy-trifluorobenzene precursor followed by quenching with CO2, but my yields are consistently low. What are the possible causes and solutions?

A: Low yields in this reaction are common and can be attributed to several factors. Refer to the troubleshooting workflow below and the accompanying table of parameters.

Troubleshooting_Lithiation start Low Yield in Lithiation-Carboxylation q1 Is the reaction strictly anhydrous and under inert atmosphere? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is the temperature of lithiation and carboxylation optimal? ans1_yes->q2 sol1 Ensure all glassware is oven-dried. Use anhydrous solvents. Maintain a positive pressure of argon or nitrogen. ans1_no->sol1 sol1->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is the organolithium reagent active? ans2_yes->q3 sol2 Perform lithiation at low temperatures (e.g., -78 °C). Maintain low temperature during CO2 addition. ans2_no->sol2 sol2->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no q4 Is the CO2 source of sufficient purity and added correctly? ans3_yes->q4 sol3 Titrate the n-BuLi solution before use. Use a fresh bottle of the reagent. ans3_no->sol3 sol3->q4 ans4_yes Yes q4->ans4_yes ans4_no No q4->ans4_no end_node Yield should improve. ans4_yes->end_node sol4 Use dry ice (solid CO2) or bubble dry CO2 gas through the solution. Ensure rapid stirring during addition. ans4_no->sol4 sol4->end_node Troubleshooting_Methoxylation start Side Product Formation in Methoxylation q1 Is the reaction temperature too high? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Lower the reaction temperature. Consider a stepwise increase in temperature. ans1_yes->sol1 q2 Is the stoichiometry of the methoxide reagent correct? ans1_no->q2 sol1->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is the choice of solvent appropriate? ans2_yes->q3 sol2 Use a slight excess (1.0-1.2 equivalents) of sodium methoxide. Avoid a large excess to prevent di-substitution. ans2_no->sol2 sol2->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no q4 Is the reaction time optimized? ans3_yes->q4 sol3 Use a polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous. ans3_no->sol3 sol3->q4 ans4_yes Yes q4->ans4_yes ans4_no No q4->ans4_no end_node Selectivity should improve. ans4_yes->end_node sol4 Monitor the reaction progress by TLC or GC-MS. Quench the reaction once the starting material is consumed to avoid over-reaction. ans4_no->sol4 sol4->end_node

References

Validation & Comparative

Confirming the Structure of 4-Methoxy-2,3,5-trifluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 4-Methoxy-2,3,5-trifluorobenzoic acid, a scaffold of interest in medicinal chemistry, unambiguous confirmation of molecular structure is paramount to understanding its physicochemical properties, biological activity, and structure-activity relationships (SAR). This guide provides a comparative overview of standard analytical techniques and presents illustrative experimental data for confirming the structure of this compound against a positional isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid.

Comparative Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data from key analytical techniques used to differentiate between this compound and a closely related isomer. These values are representative and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound~7.0-7.2m1HAr-H
~3.9s3H-OCH₃
~11.0br s1H-COOH
3-Methoxy-2,4,5-trifluorobenzoic acid~7.3-7.5m1HAr-H
~4.0t3H-OCH₃
~11.2br s1H-COOH

Table 2: ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityJ (Hz)Assignment
This compound~ -135dd~20, 8F-3
~ -150dd~20, 5F-5
~ -165dd~20, 8F-2
3-Methoxy-2,4,5-trifluorobenzoic acid~ -130dd~21, 9F-2
~ -145dd~21, 7F-4
~ -160dd~21, 9F-5

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound~165-COOH
~140-155 (m)Ar-C (C-F, C-O)
~110-120 (m)Ar-C (C-H, C-C)
~56-OCH₃
3-Methoxy-2,4,5-trifluorobenzoic acid~163-COOH
~142-158 (m)Ar-C (C-F, C-O)
~105-115 (m)Ar-C (C-H, C-C)
~62-OCH₃

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound222.02207 (M-CH₃)⁺, 179 (M-CO₂H)⁺, 151
3-Methoxy-2,4,5-trifluorobenzoic acid222.02207 (M-CH₃)⁺, 179 (M-CO₂H)⁺, 151

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Spectral Width: -80 to -200 ppm.

    • Number of Scans: 128-256.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For EI, a Gas Chromatograph-Mass Spectrometer (GC-MS) is often used.

  • GC-MS (EI) Method:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • GC Column: A standard non-polar column (e.g., HP-5ms).

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, offering unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Visualizing Workflows and Comparisons

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (MS) Purification->MS Xray X-ray Crystallography (if single crystals available) Purification->Xray Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Structure Confirmation.

Caption: Comparison of Isomeric Structures.

A Comparative Guide to Analytical Techniques for the Quality Control of 4-Methoxy-2,3,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the quality and purity of pharmaceutical intermediates like 4-Methoxy-2,3,5-trifluorobenzoic acid is paramount. This guide provides a comparative overview of key analytical techniques for the quality control of this compound, offering objective comparisons and supporting experimental data drawn from established methods for similar fluorinated and methoxy-substituted benzoic acids.

The primary analytical methods for the quality control of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Each of these methods offers distinct advantages for assessing purity, identifying impurities, and quantifying the analyte.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific quality attribute being assessed, such as purity, identification, or quantification of impurities.

TechniquePrincipleApplication in Quality ControlAdvantagesPotential Limitations
HPLC-UV Separation based on polarity, with detection by UV absorbance.Purity assessment, quantification of the main component and known impurities.Robust, reproducible, widely available, suitable for non-volatile and thermally labile compounds.May require derivatization for compounds with poor chromophores; resolution can be challenging for complex mixtures.
LC-MS/MS Separation by liquid chromatography coupled with mass spectrometric detection for high selectivity and sensitivity.Trace-level impurity identification and quantification.[1]High sensitivity and selectivity, allows for structural elucidation of unknown impurities.Higher cost and complexity compared to HPLC-UV.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.[2][3]Analysis of volatile impurities and residual solvents. Requires derivatization for non-volatile acids.[2]Excellent separation efficiency for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds without derivatization, which adds a step to sample preparation.
¹H and ¹³C NMR Provides detailed information about the molecular structure.Structural confirmation, identification and quantification of impurities without the need for reference standards for the impurities.[4][5]Provides unambiguous structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.
FTIR Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Identification of the compound by comparing its spectrum to a reference.Fast, simple, and non-destructive.Limited use for quantification and complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative experimental protocols for the key techniques, adapted from established methods for related compounds.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 272 nm.[7]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid is necessary to increase volatility. This can be achieved using reagents like BF₃·MeOH.[2]

  • Column: A non-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program: A suitable temperature gradient to separate the derivatized analyte from impurities.

  • Ionization: Electron Ionization (EI) at 70 eV.[4]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4][5]

  • Acquisition:

    • ¹H NMR: Standard one-pulse sequence with a sufficient number of scans.

    • ¹³C NMR: Proton-decoupled pulse sequence, requiring a larger number of scans.[4]

Visualizing the Quality Control Workflow

A systematic workflow is essential for the comprehensive quality control of this compound. The following diagram illustrates a typical logical process.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision Sample Raw Material Sample Preparation Sample Preparation (Dissolution, Derivatization) Sample->Preparation HPLC HPLC Analysis (Purity & Assay) Preparation->HPLC GCMS GC-MS Analysis (Volatile Impurities) Preparation->GCMS Spectroscopy Spectroscopic Analysis (ID & Structure) Preparation->Spectroscopy Data_Analysis Data Interpretation & Comparison to Specs HPLC->Data_Analysis GCMS->Data_Analysis Spectroscopy->Data_Analysis Report Certificate of Analysis Data_Analysis->Report Decision Pass / Fail Report->Decision

Caption: A typical workflow for the quality control of this compound.

This guide provides a foundational understanding of the analytical techniques available for the quality control of this compound. The choice of method will ultimately be dictated by the specific requirements of the analysis, regulatory guidelines, and available instrumentation. For robust quality control, a combination of chromatographic and spectroscopic techniques is often employed to provide a comprehensive profile of the material.

References

A Comparative Analysis of the Biological Activity of 4-Methoxy-2,3,5-trifluorobenzoic Acid and Its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the biological activities of 4-Methoxy-2,3,5-trifluorobenzoic acid and its non-fluorinated counterpart, 4-methoxybenzoic acid. Due to the limited publicly available biological data on this compound, this guide also incorporates data from structurally similar fluorinated benzoic acid derivatives to infer potential activity and highlight the impact of fluorination.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the anticancer and antibacterial activities of 4-methoxybenzoic acid. At present, specific quantitative biological activity data for this compound is not available in the public domain. The table, therefore, serves as a baseline for the non-fluorinated analog.

CompoundBiological ActivityAssayCell Line / StrainIC50 / MICReference
4-Methoxybenzoic acid AnticancerMTT AssayMV4-11 (Leukemia)>100 µM[1]
MTT AssayMCF-7 (Breast Cancer)>100 µM[1]
MTT AssayLoVo (Colon Cancer)>100 µM[1]
AntibacterialMicrodilutionEscherichia coli O1572 mg/mL[2]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Inferred Biological Activity of this compound

While direct experimental data is lacking, the principles of medicinal chemistry suggest that the trifluorination of 4-methoxybenzoic acid at the 2, 3, and 5 positions would significantly influence its biological profile. The strong electron-withdrawing nature of fluorine atoms can alter the electronic distribution of the benzene ring and the acidity of the carboxylic acid group, potentially enhancing interactions with biological targets.[2] It is plausible that this compound could exhibit enhanced anticancer or antimicrobial activities compared to its non-fluorinated analog.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MV4-11, MCF-7, LoVo) are seeded in 96-well plates at a density of 5x103 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for another 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

Microdilution Method for Antibacterial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the bacterial strain (Escherichia coli O157) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be affected by benzoic acid derivatives and a general workflow for evaluating biological activity.

G Potential Anticancer Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NF_kappaB NF-κB Akt->NF_kappaB Activates Gene_Expression Gene Expression (Proliferation, Survival) NF_kappaB->Gene_Expression Promotes Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->Akt Inhibits Benzoic_Acid_Derivative->NF_kappaB Inhibits

Caption: Potential mechanism of action for benzoic acid derivatives in cancer cells.

G General Workflow for Biological Activity Screening Compound_Synthesis Compound Synthesis (Fluorinated & Non-fluorinated analogs) Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for the evaluation of new chemical entities.

References

A Comparative Guide to the Structure-Activity Relationships of Trifluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into benzoic acid scaffolds has proven to be a highly effective strategy in medicinal chemistry for enhancing the pharmacological properties of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of trifluorobenzoic acid derivatives: 5-cyclopropyl-2-fluorobenzoic acid amides as kinase inhibitors and N-(trifluoromethyl)phenyl substituted pyrazoles as antimicrobial agents. This objective comparison, supported by experimental data, detailed protocols, and pathway visualizations, aims to inform the rational design of novel and more potent therapeutic agents.

I. Comparative Analysis of Biological Activities

A. 5-Cyclopropyl-2-fluorobenzoic Acid Amides as Bruton's Tyrosine Kinase (Btk) Inhibitors

Derivatives of 5-cyclopropyl-2-fluorobenzoic acid have been investigated as potent inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling. Dysregulation of Btk is implicated in various B-cell malignancies and autoimmune diseases. The following table summarizes the in vitro inhibitory activity of a series of fluorocyclopropyl amide derivatives against Btk.

Table 1: In Vitro Inhibitory Activity of 5-Cyclopropyl-2-fluorobenzoic Acid Amide Derivatives against Btk

Compound IDR Group ModificationBtk IC50 (nM)
1 Unsubstituted cyclopropyl1.5
2 cis-F on cyclopropyl1.2
3 trans-F on cyclopropyl3.0
4 (S,S)-cis-F on cyclopropyl0.8
5 (R,R)-cis-F on cyclopropyl1.6

Structure-Activity Relationship Insights:

The data reveals a clear SAR for this series of Btk inhibitors. The introduction of a fluorine atom onto the cyclopropyl ring significantly influences potency. The cis-fluoro isomers generally exhibit improved or comparable potency to the unsubstituted analog. Notably, the stereochemistry of the fluorine substitution is critical, with the (S,S)-enantiomer demonstrating the highest potency in this series. In contrast, the trans-fluoro isomer showed reduced Btk inhibitory activity. This highlights the importance of precise stereochemical control in the design of these inhibitors to achieve optimal interaction with the kinase active site.

B. N-(Trifluoromethyl)phenyl Substituted Pyrazoles as Antimicrobial Agents

A series of pyrazole derivatives bearing an N-(trifluoromethyl)phenyl substituent have been synthesized and evaluated for their antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

Table 2: Antimicrobial Activity (MIC in µg/mL) of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives

Compound IDPhenyl Ring Substituent (R)S. aureus (MRSA)B. subtilisE. faecalis
6 H6.2512.512.5
7 4-CH₃3.126.256.25
8 4-Cl1.563.123.12
9 4-Br1.563.123.12
10 3,4-diCl0.78 1.56 1.56
11 4-COOH>50>50>50
12 4-NO₂6.2512.512.5

Structure-Activity Relationship Insights:

The SAR for this series of antimicrobial agents indicates that substitutions on the aniline phenyl ring play a crucial role in their activity.[1] Hydrophobic and electron-withdrawing groups tend to enhance antimicrobial potency. For instance, the introduction of a methyl group at the 4-position improves activity compared to the unsubstituted analog.[1] Halogen substitution, particularly chlorine and bromine at the 4-position, leads to a significant increase in potency. The most active compound in this series features a 3,4-dichloro substitution, suggesting that increased lipophilicity and specific electronic effects contribute to its potent inhibition of bacterial growth.[1] Conversely, the introduction of a polar carboxylic acid group completely abolishes the antimicrobial activity, highlighting the importance of maintaining a certain level of hydrophobicity for these compounds to be effective.[1]

II. Experimental Protocols

A. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., Btk)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., 5-cyclopropyl-2-fluorobenzoic acid derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

B. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method.[3]

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (e.g., N-(trifluoromethyl)phenyl substituted pyrazoles)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[3]

III. Visualizations

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK Btk Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, NFAT, AP-1) Ca_PKC->Downstream Inhibitor 5-Cyclopropyl-2-fluorobenzoic Acid Derivative Inhibitor->BTK Inhibition

Caption: Btk Signaling Pathway and Point of Inhibition.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: General Workflow for Antimicrobial MIC Determination.

References

"comparative analysis of different fluorinating agents for benzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Benzoic acids, being ubiquitous and readily available building blocks, are attractive substrates for fluorination. This guide provides a comparative analysis of four distinct strategies for the synthesis of fluorinated benzoic acid derivatives: electrophilic C-H fluorination, nucleophilic aromatic substitution on activated precursors, copper-catalyzed decarboxylative fluorination, and deoxofluorination of the carboxylic acid moiety. We present a detailed examination of common fluorinating agents, their reaction mechanisms, experimental protocols, and quantitative performance data to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Comparison of Fluorination Strategies

StrategyTypical ReagentsSubstrateProductKey AdvantagesKey Disadvantages
Electrophilic C-H Fluorination Selectfluor, N-Fluorobenzenesulfonimide (NFSI)Benzoic Acid/DerivativesFluoro-substituted Benzoic AcidDirect functionalization of C-H bonds.Deactivated ring can be challenging; regioselectivity can be an issue; may require harsh conditions.
Nucleophilic Fluorination Cesium Fluoride (CsF)1-Arylbenziodoxolones (from Iodo-benzoic acids)2-Fluorobenzoic Acid DerivativesTransition-metal-free; good for specific regioisomers.Requires pre-functionalization of the substrate; limited to specific substitution patterns.
Decarboxylative Fluorination [Cu(MeCN)₄]BF₄, Cu(OTf)₂, Fluoride SourceBenzoic Acid/DerivativesAryl Fluoride (Decarboxylated Product)Mild, visible-light mediated conditions; broad substrate scope; tolerant of various functional groups.The carboxylic acid group is lost; primarily for synthesis of aryl fluorides, not fluorobenzoic acids directly.
Deoxofluorination DAST, Deoxo-Fluor, XtalFluor-EBenzoic Acid/DerivativesAcyl FluorideEfficient conversion of the carboxylic acid group; acyl fluorides are versatile intermediates.Reagents can be hazardous (DAST); does not fluorinate the aromatic ring.

Electrophilic C-H Fluorination

Directly replacing a hydrogen atom on the aromatic ring with fluorine offers the most atom-economical approach. This is typically achieved using powerful electrophilic fluorinating agents. The carboxylic acid group is an electron-withdrawing, meta-directing group, which deactivates the aromatic ring towards electrophilic substitution.

Common Reagents:
  • Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile electrophilic fluorinating agent. It is an air- and moisture-stable solid, making it easier to handle than many alternatives.[1]

  • N-Fluorobenzenesulfonimide (NFSI): Another widely used, crystalline, and stable electrophilic fluorine source.[2][3][4]

Reaction and Performance Data:

Direct electrophilic C-H fluorination of the deactivated benzoic acid ring can be challenging and may result in mixtures of isomers. The meta-position is the electronically favored site for substitution.

SubstrateReagentConditionsProduct(s)YieldReference
Phenylacetic AcidSelectfluor, DMAPMeCN, rt, 1hα-Fluoro-α-phenylacetic acidGood to Excellent[5]
Electron-rich ArenesNFSIBall-milling, 25-30 Hz, 3hMixture of regioisomersModerate[2]

Note: Data for the direct C-H fluorination of the benzoic acid aromatic ring is sparse in the literature, likely due to the deactivating nature of the carboxyl group. The data presented is for related, more activated systems to provide a general indication of reactivity.

Experimental Protocol: General Procedure for Electrophilic Fluorination of an Aromatic Compound

This is a generalized protocol; specific conditions will vary based on the substrate's reactivity.

  • To a solution of the aromatic carboxylic acid (1.0 mmol) in an appropriate solvent (e.g., acetonitrile or a fluorinated solvent) under an inert atmosphere, add the electrophilic fluorinating agent (e.g., Selectfluor, 1.2 mmol).

  • A catalyst or promoter, such as a Lewis or Brønsted acid, may be required for deactivated substrates.

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the fluorinated benzoic acid derivatives.

Reaction Pathway

The mechanism of electrophilic aromatic fluorination with N-F reagents is still a subject of discussion, with evidence supporting both a polar SN2-type pathway involving a Wheland intermediate and a single-electron transfer (SET) mechanism.[6][7][8][9]

G cluster_main Electrophilic Aromatic Fluorination Pathway A Benzoic Acid C Wheland Intermediate (Sigma Complex) A->C + N-F Reagent B Selectfluor (N-F Reagent) D Fluorobenzoic Acid C->D - H⁺, - N-H Reagent G cluster_main Nucleophilic Fluorination of 1-Arylbenziodoxolone A 1-Arylbenziodoxolone C Meisenheimer-like Intermediate A->C + F⁻ B CsF D 2-Fluorobenzoic Acid C->D E Aryl Iodide Byproduct C->E G cluster_main Copper-Catalyzed Decarboxylative Fluorination A Ar-COOH + Cu(II) B [Ar-COO-Cu(II)] Complex A->B C Ar• + CO₂ + Cu(I) B->C hν (LMCT) D [Ar-Cu(III)-F] Intermediate C->D + [F-Cu(II)] E Ar-F + Cu(I) D->E Reductive Elimination G cluster_main Deoxofluorination of Benzoic Acid with DAST A Benzoic Acid C Acyloxysulfur Difluoride Intermediate A->C + DAST B DAST (Et₂NSF₃) D Acyl Fluoride C->D Fluoride Attack E Et₂NS(O)F + HF C->E

References

Comparative In Vitro Analysis of Bioactive Compounds Derived from Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance

This guide provides a comparative analysis of the in vitro biological activities of compounds derived from fluorinated and methoxy-substituted benzoic acids, structurally related to 4-Methoxy-2,3,5-trifluorobenzoic acid. The strategic incorporation of fluorine and methoxy groups into the benzoic acid scaffold is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and cell permeability.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of workflows and signaling pathways to facilitate the evaluation of these compounds for further drug development.

I. Comparative Analysis of Anticancer Activity

Derivatives of substituted benzoic acids have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of key enzymes in signaling pathways and the induction of apoptosis.[1][3] The following sections compare the in vitro cytotoxic activity of representative compounds against various cancer cell lines.

Quantitative Data Summary: Cytotoxicity

The anti-proliferative activity of various substituted benzoic acid derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological function, were determined using cell viability assays.

Compound ClassDerivative ExampleCancer Cell LineAssay TypeIC50 (µM)Reference
Trifluoromethyl-pyrimidineCompound 9uA549 (Lung)Not Specified0.35[4]
MCF-7 (Breast)Not Specified3.24[4]
PC-3 (Prostate)Not Specified5.12[4]
Thiazolo[4,5-d]pyrimidineCompound 3bC32 (Melanoma)Not Specified24.4[5]
A375 (Melanoma)Not Specified25.4[5]
AminobenzylnaphtholsCompound 14jA549 (Lung)Not Specified7.9[6]
NitroimidazoleN-methyl-nitroimidazoleMDA-MB-231 (Breast)MTT Assay~16.7[7]
Benzoic Acid Derivative4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)MTT Assay17.84[3]

II. Comparative Analysis of Enzyme Inhibition

Substituted benzoic acid derivatives have been investigated as inhibitors of various enzymes, including kinases and cyclooxygenases, which are critical targets in many diseases.[1]

Quantitative Data Summary: Enzyme Inhibition
Compound ClassDerivative ExampleTarget EnzymeAssay TypeIC50 / Kᵢ (nM)Reference
Trifluoromethyl-pyrimidineCompound 9uEGFR KinaseNot Specified91[4]
Tetrahydroisoquinolynyl-benzoic acidCompound 6fAcetylcholinesteraseNot Specified13.62 (Kᵢ)[8]
Tetrahydroisoquinolynyl-benzoic acidCompound 6eCarbonic Anhydrase INot Specified18.78 (Kᵢ)[8]
Tetrahydroisoquinolynyl-benzoic acidCompound 6cCarbonic Anhydrase IINot Specified33.00 (Kᵢ)[8]

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro studies. The following are representative protocols for key assays cited in this guide.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Living cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[10]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the test inhibitor, the kinase enzyme, and the substrate in a kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stopping Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.[10]

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Add Inhibitor, Kinase, Substrate B Add ATP to Initiate A->B C Incubate for 60 min B->C D Add ADP-Glo™ Reagent C->D E Incubate for 40 min D->E F Add Kinase Detection Reagent E->F G Incubate for 30 min F->G H Measure Luminescence G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for a luminescence-based in vitro kinase assay.

IV. Signaling Pathways

Many fluorinated and methoxy-substituted benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[10] Several anticancer agents, including some trifluoromethyl-pyrimidine derivatives, act as EGFR inhibitors.[4]

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Trifluoromethyl- pyrimidine derivative) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

Assessing the Metabolic Stability of Drugs Containing a Trifluoromethoxybenzoyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a critical step in the development of safe and effective therapeutics. The trifluoromethoxybenzoyl moiety is a structural feature increasingly incorporated into drug candidates to enhance their metabolic stability and overall pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of drugs containing this moiety with relevant alternatives, supported by experimental data and detailed methodologies.

The inclusion of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy in medicinal chemistry to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. The strong carbon-fluorine bond in the trifluoromethoxy group makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions. By strategically placing this group at a metabolically labile position within a molecule, the rate of metabolism can be significantly reduced, leading to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

This guide will delve into the experimental data that substantiates these claims, provide detailed protocols for assessing metabolic stability, and present visual representations of key metabolic pathways and experimental workflows.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for compounds containing a trifluoromethoxybenzoyl moiety compared to analogs. The data is derived from a study on antitubercular benzimidazole derivatives and highlights the impact of strategic fluorination on metabolic conversion.

Compound IDMoietySpeciesIn Vitro System% Metabolic Conversion
SB-P17G-C2 4-TrifluoromethoxybenzoylHumanLiver Microsomes90%
MouseLiver Microsomes96%
SB-P17G-A20 4-TrifluoromethoxybenzoylHumanLiver Microsomes39%
MouseLiver Microsomes45%
SB-P17G-A33 2-Fluoro-4-trifluoromethoxybenzoylHumanLiver Microsomes<15%
MouseLiver Microsomes<20%
SB-P17G-A38 2-Fluoro-4-trifluoromethylbenzoylHumanLiver Microsomes<15%
MouseLiver Microsomes<20%

Data sourced from patent US10287617B2.[1]

As the data indicates, the introduction of a fluorine atom at the ortho position of the 4-trifluoromethoxybenzoyl moiety in compound SB-P17G-A33 substantially decreased the metabolic conversion in both human and mouse liver microsomes compared to SB-P17G-C2 and SB-P17G-A20.[1] This demonstrates the significant impact that subtle structural modifications can have on metabolic stability.

Key Metabolic Pathways and Bioanalytical Methods

The metabolism of drugs containing a trifluoromethoxybenzoyl moiety, like most xenobiotics, primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: These are functionalization reactions that introduce or expose polar groups. For benzoyl moieties, this often involves hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes. The trifluoromethoxy group is generally resistant to oxidative metabolism due to the high strength of the C-F bonds.

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, increasing its water solubility and facilitating its excretion.

The primary bioanalytical method for quantifying the parent drug and its metabolites in in vitro stability assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity, selectivity, and throughput, allowing for the accurate determination of compound concentrations in complex biological matrices.

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. Below are detailed protocols for two of the most common assays used in drug discovery.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes.

Materials:

  • Pooled liver microsomes (human or other species of interest)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, add the liver microsome suspension in phosphate buffer.

  • Pre-incubation: Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of a compound in a more physiologically relevant system that contains both Phase I and Phase II metabolic enzymes and active uptake and efflux transporters.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species of interest)

  • Hepatocyte culture medium

  • Test compound and positive control

  • Stopping solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.

  • Compound Incubation: Remove the plating medium and add fresh medium containing the test compound and positive control.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by removing the medium and adding the ice-cold stopping solution to the cells.

  • Cell Lysis and Protein Precipitation: Scrape the cells in the stopping solution and collect the mixture. Centrifuge to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance typically expressed as µL/min/10^6 cells.

Visualizing Metabolic Processes and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) Drug Drug with Trifluoromethoxybenzoyl Moiety Metabolite1 Oxidized Metabolite (e.g., Hydroxylation) Drug->Metabolite1 CYP450 Enzymes Metabolite2 Conjugated Metabolite (e.g., Glucuronide) Metabolite1->Metabolite2 UGTs, SULTs Excretion Excretion (Urine/Bile) Metabolite2->Excretion Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound and Microsome Solutions B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 45, 60 min) C->D E Terminate Reaction with Cold Acetonitrile (Internal Std) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) G->H

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-2,3,5-trifluorobenzoic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 4-Methoxy-2,3,5-trifluorobenzoic acid are critical for ensuring laboratory safety and minimizing environmental impact. Due to its classification as a halogenated organic compound, this chemical requires specialized disposal procedures. This guide provides essential, step-by-step information for the safe disposal of this compound.

Hazard Identification and Safety Precautions

This compound is categorized as a hazardous substance. According to safety data sheets for similar compounds, it may cause skin and eye irritation and respiratory irritation.[1][2][3] Always handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]

Disposal Procedures

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Improper disposal can lead to environmental contamination due to the persistence of the carbon-fluorine bond.[1][4]

Step 1: Waste Segregation and Collection

Collect waste this compound in a designated, properly labeled, and sealed container.[5] This container should be specifically marked for "halogenated organic waste".[6][7] Do not mix with non-halogenated waste to avoid complications in the disposal process.[5][7]

Step 2: Consultation with Environmental Health and Safety (EHS)

Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) office.[1] They will provide specific guidance based on local, state, and federal regulations and the available disposal facilities.

Step 3: Primary Disposal Method: High-Temperature Incineration

High-temperature incineration is the most effective and recommended method for the complete destruction of fluorinated organic compounds like this compound.[1] The high temperatures are necessary to break the stable carbon-fluorine bonds.[1][4]

  • Key Consideration: The incineration facility must be licensed and equipped to handle halogenated organic waste.[1]

Step 4: Alternative Disposal Method: Hazardous Waste Landfill

If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is an alternative.[1]

  • Key Consideration: The landfill must be permitted to accept halogenated organic waste. Proper packaging and labeling are crucial to prevent leakage and ensure correct handling.[1]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an absorbent material.

For small spills, neutralization may be an option. Slowly add sodium bicarbonate or a 5% sodium carbonate solution to the spilled material.[1] Monitor the pH until it is between 6.0 and 8.0.[1] Collect the neutralized mixture and any contaminated materials in a sealed container for hazardous waste disposal.[1]

For large spills, contact your institution's EHS or emergency response team immediately.[5]

Summary of Disposal Options

Disposal MethodDescriptionKey Considerations
High-Temperature Incineration The most effective method for the complete destruction of fluorinated organic compounds.Requires a specialized and licensed facility capable of handling halogenated waste.[1]
Hazardous Waste Landfill An alternative method if incineration is not available.The landfill must be permitted to accept halogenated organic waste.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_consult Consultation cluster_disposal Disposal Options start Start: Have this compound waste segregate Segregate as Halogenated Organic Waste start->segregate container Store in a labeled, sealed container segregate->container consult_ehs Consult Institutional EHS Office for specific guidance container->consult_ehs check_incineration Is high-temperature incineration available? consult_ehs->check_incineration incinerate Dispose via licensed high-temperature incineration check_incineration->incinerate Yes landfill Dispose in a permitted hazardous waste landfill check_incineration->landfill No end_incinerate End of Process incinerate->end_incinerate end_landfill End of Process landfill->end_landfill

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Methoxy-2,3,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Methoxy-2,3,5-trifluorobenzoic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary

This compound is a corrosive solid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It is also harmful if swallowed.[1] Due to its corrosive nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a face shield.[2][3][4]To protect against splashes and dust, which can cause severe eye damage. A face shield offers an additional layer of protection for the entire face.[2]
Hand Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][5][6]To prevent skin contact, which can result in severe burns.[1] Regularly inspect gloves for any signs of degradation or perforation.
Body A laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is required.[2][5][7][8]To protect the skin and personal clothing from contamination.
Respiratory All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[2][6][7]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1]
Footwear Closed-toe shoes are required at all times in the laboratory.[5][9]To protect the feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Before beginning work, ensure that a certified chemical fume hood is operational.[2][7]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

  • Have a spill kit readily available, containing a neutralizer for acids (such as sodium bicarbonate) and appropriate absorbent materials.[8]

  • Clearly label all containers with the chemical name and hazard information.[4][10]

2. Weighing and Solution Preparation:

  • Conduct all weighing and solution preparation activities within a chemical fume hood to minimize inhalation exposure.[2][6]

  • When preparing solutions, always add the acid slowly to the solvent, never the other way around, to prevent splashing.[6][7]

3. Handling and Transfer:

  • Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid chemical and avoid generating dust.

  • When transferring solutions, use a bottle carrier to minimize the risk of dropping and spilling.[2][3]

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Corrosive materials should be stored below eye level.[5][7][9]

Disposal Plan

1. Waste Segregation and Collection:

  • This compound is a halogenated organic compound.[11][12]

  • Dispose of all waste containing this chemical in a designated, clearly labeled "Halogenated Organic Waste" container.[11][13]

  • Do not mix halogenated waste with non-halogenated waste streams to avoid increased disposal costs and complexities.[12][14]

  • Keep acidic waste separate from basic waste.

2. Container Management:

  • Use appropriate, sealed, and chemical-resistant containers for waste collection.

  • Keep waste containers closed except when adding waste.[12][13]

3. Final Disposal:

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and final disposal procedures.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][8]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][15]
Spill For small spills, neutralize with sodium bicarbonate and absorb with an inert material. For large spills, evacuate the area and contact your EHS department.[8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_weigh Weigh Solid prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_transfer Transfer/Use handle_solution->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_transfer->emergency_exposure If Exposure Occurs cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.